molecular formula C5H6BrN3 B1522159 5-Bromo-2-methylpyrimidin-4-amine CAS No. 24343-95-1

5-Bromo-2-methylpyrimidin-4-amine

Cat. No.: B1522159
CAS No.: 24343-95-1
M. Wt: 188.03 g/mol
InChI Key: DJEJUOJXDWVFID-UHFFFAOYSA-N
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Description

5-Bromo-2-methylpyrimidin-4-amine is a useful research compound. Its molecular formula is C5H6BrN3 and its molecular weight is 188.03 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Bromo-2-methylpyrimidin-4-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Bromo-2-methylpyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-methylpyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3/c1-3-8-2-4(6)5(7)9-3/h2H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJEJUOJXDWVFID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660481
Record name 5-Bromo-2-methylpyrimidin-4-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24343-95-1
Record name 5-Bromo-2-methylpyrimidin-4-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-methylpyrimidin-4-amine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physicochemical Profiling & Technical Guide: 5-Bromo-2-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-2-methylpyrimidin-4-amine (CAS: 24343-95-1) is a critical heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., CDK, JAK) and antimicrobials.[1] Its structural utility lies in its trifunctional nature: a nucleophilic exocyclic amine at C-4, an electrophilic handle for palladium-catalyzed cross-coupling at C-5 (bromine), and a solubility-enhancing methyl group at C-2.[2]

This technical guide provides a rigorous analysis of its physicochemical properties, validated synthesis protocols, and analytical characterization methods designed for high-integrity research environments.[2]

Part 1: Molecular Identity & Structural Analysis

Chemical Identity[2][3][4]
  • IUPAC Name: 5-Bromo-2-methylpyrimidin-4-amine[2]

  • Common Synonyms: 4-Amino-5-bromo-2-methylpyrimidine; 5-Bromo-2-methyl-4-pyrimidinamine[2]

  • CAS Number: 24343-95-1[2][3][4]

  • Molecular Formula: C₅H₆BrN₃[3][5]

  • Molecular Weight: 188.03 g/mol [2][5]

  • SMILES: CC1=NC(=C(C=N1)Br)N (Isomeric confirmation required: Amine at 4, Bromo at 5, Methyl at 2)[2]

Structural Reactivity Profile

The compound features a pyrimidine core with distinct electronic zones.[2] The electron-deficient ring makes the C-5 bromine an excellent candidate for Suzuki-Miyaura or Buchwald-Hartwig couplings, while the C-4 amine provides a handle for amide coupling or reductive amination, albeit with reduced nucleophilicity due to the electron-withdrawing pyrimidine ring.

G Compound 5-Bromo-2-methylpyrimidin-4-amine C5_Br C-5 Bromine: Pd-Catalyzed Coupling (Suzuki, Stille) Compound->C5_Br C4_NH2 C-4 Amine: Nucleophilic Attack (Amide Formation) Compound->C4_NH2 C2_Me C-2 Methyl: Steric Bulk & Solubility Modulation Compound->C2_Me N_Ring N-1/N-3: H-Bond Acceptors (Kinase Hinge Binding) Compound->N_Ring

Figure 1: Structural reactivity map highlighting the orthogonal functionalization sites of 5-Bromo-2-methylpyrimidin-4-amine.

Part 2: Physicochemical Profile

The following data aggregates experimental values and high-confidence computational models (ACD/Labs, ChemAxon) to guide formulation and synthesis.

PropertyValueTechnical Context
Physical State Solid (Crystalline)Typically off-white to pale yellow powder.[2]
Melting Point 162–166 °C (Lit.)[2]High lattice energy due to intermolecular H-bonding (NH₂ ··· N).
Boiling Point ~295 °C (Predicted)Decomposes prior to boiling at atm pressure.[2]
Density 1.68 ± 0.1 g/cm³High density characteristic of poly-halogenated/nitrogenous heterocycles.[2]
LogP (Octanol/Water) 1.20 – 1.35Moderately lipophilic; suitable for CNS penetration models but requires polar solvents for reaction.[2]
pKa (Conjugate Acid) ~4.5Weak base.[2] The C-5 bromine exerts an inductive (-I) effect, lowering the basicity of the ring nitrogens compared to 2-methylpyrimidin-4-amine (pKa ~6.0).[2]
Solubility DMSO (>50 mg/mL)Methanol (Moderate)Water (Low, <1 mg/mL)Protocol Note: Use DMSO or DMF for stock solutions.[2] Avoid aqueous buffers for stock preparation to prevent precipitation.[2]

Part 3: Synthetic Utility & Protocols

Synthesis Route: Bromination of 2-Methylpyrimidin-4-amine

This protocol is preferred for laboratory-scale preparation due to the availability of the starting material and mild conditions.[2]

Reaction Scheme: 2-Methylpyrimidin-4-amine + NBS -> 5-Bromo-2-methylpyrimidin-4-amine

Reagents:

  • Precursor: 2-Methylpyrimidin-4-amine (1.0 eq)[2]

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)[2]

  • Solvent: Acetonitrile (MeCN) or Glacial Acetic Acid (AcOH)[2]

Step-by-Step Protocol:

  • Dissolution: Charge a round-bottom flask with 2-Methylpyrimidin-4-amine (10 mmol) and MeCN (50 mL). Stir until fully dissolved.

  • Addition: Cool the solution to 0 °C in an ice bath. Add NBS (10.5 mmol) portion-wise over 15 minutes to control the exotherm. Critical: Protect from light to prevent radical side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.[2]

  • Quench: Dilute with water (100 mL) and adjust pH to ~8 with saturated NaHCO₃.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine.[2]

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water if necessary.[2]

Synthesis Workflow Diagram

Synthesis Start Start: 2-Methylpyrimidin-4-amine Step1 Dissolve in MeCN/AcOH (Protect from Light) Start->Step1 Step2 Add NBS (1.05 eq) at 0°C Step1->Step2 Step3 Stir RT, 2-4h Monitor via LC-MS Step2->Step3 Decision Conversion >98%? Step3->Decision Decision->Step3 No (Add time/NBS) Workup Quench (NaHCO3) Extract (EtOAc) Decision->Workup Yes Product Pure 5-Bromo-2-methylpyrimidin-4-amine Workup->Product

Figure 2: Validated synthetic workflow for the bromination of 2-methylpyrimidin-4-amine.

Part 4: Analytical Characterization Protocols

To ensure scientific integrity, the identity of the compound must be validated using the following orthogonal methods.

HPLC Purity Assessment Method

System: Agilent 1200/1260 or equivalent. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[2]

ParameterSetting
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Gradient 0-2 min: 5% B; 2-10 min: 5% -> 95% B; 10-12 min: 95% B.
Detection UV at 254 nm (aromatic) and 220 nm (amide/amine).[2]
Retention Time Expected ~4.5 - 5.5 min (varies by column).
NMR Spectroscopy (Self-Validating Criteria)

Solvent: DMSO-d₆ Expected Shifts (δ ppm):

  • Ar-H (C-6): Singlet, ~8.30 ppm. (Deshielded by adjacent N and Br).

  • NH₂: Broad Singlet, ~7.00 ppm.[2] (Exchangeable with D₂O).

  • CH₃ (C-2): Singlet, ~2.35 ppm.[2] Integration Ratio: 1:2:3 (H-6 : NH₂ : CH₃).[2] Any deviation indicates impurity.

Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode.

  • Target Ion [M+H]⁺:

    • 79-Br Isotope: 188.0[2][5]

    • 81-Br Isotope: 190.0[2]

  • Pattern: Distinct 1:1 doublet ratio characteristic of mono-brominated compounds.[2]

Part 5: Handling & Safety (GHS)[2]

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[2][5]

    • H315: Causes skin irritation.[2][5]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2][5]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The compound is stable but may darken upon prolonged exposure to light or air.[2]

References

  • PubChem. 5-Bromo-2-methylpyrimidin-4-amine (Compound Summary). National Library of Medicine.[2] [Link][2]

  • Lead Sciences. Product Analysis: 5-Bromo-2-methylpyrimidin-4-amine.[Link][2]

  • Bhat, A.R., et al. Synthesis and biological evaluation of some novel pyrimidine derivatives.[2]Journal of Heterocyclic Chemistry, 2017.[2] (General reference for aminopyrimidine synthesis protocols).

Sources

5-Bromo-2-methylpyrimidin-4-amine CAS number and structure

[4][6][7]

Part 5: Safety & Handling (MSDS Summary)

While specific toxicological data for this isomer is limited, it shares hazard profiles with similar halogenated aminopyrimidines.[3]

  • GHS Classification:

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[3]

    • Skin Irritation: Category 2 (Causes skin irritation).[3]

    • Eye Irritation: Category 2A (Causes serious eye irritation).[3]

    • STOT-SE: Category 3 (May cause respiratory irritation).[3]

  • Handling Protocol:

    • Always handle in a fume hood to avoid inhalation of dust.[3]

    • Wear nitrile gloves and safety goggles.[3]

    • Incompatibility: Avoid strong oxidizing agents.[3] The amine group is susceptible to oxidation; store under inert atmosphere (Argon/Nitrogen) if possible to prevent discoloration.[3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18616196, 5-Bromo-4-methylpyrimidin-2-amine (Isomer Reference).[3] Retrieved from [Link](Note: Used for property correlation; specific CAS 24343-95-1 verified via vendor catalogs).[3]

  • Lago, J. et al. (2020). Pyrimidines as Privileged Scaffolds in Kinase Inhibitor Drug Discovery.[3] Journal of Medicinal Chemistry.[3] [Link]

spectroscopic data (NMR, IR, MS) of 5-Bromo-2-methylpyrimidin-4-amine

[1][2]

CAS Registry Number: 13093-13-5 (Note: Isomers exist; verify structure) Chemical Formula:

Molecular Weight:12

Introduction & Structural Analysis

5-Bromo-2-methylpyrimidin-4-amine is a trisubstituted pyrimidine ring.[1][2] Its spectroscopic signature is defined by three distinct electronic environments:

  • The Electron-Deficient Ring: The pyrimidine core (1,3-diazine) is inherently electron-poor.[1][2]

  • The Electron-Donating Amine: The -NH

    
     group at position 4 pushes electron density into the ring (mesomeric effect), shielding the ortho-position (C5) and para-position (C2, though less relevant due to the methyl group).
    
  • The Electron-Withdrawing Halogen: The bromine at position 5 exerts an inductive withdrawing effect (-I), deshielding the adjacent C6 proton, while simultaneously offering weak resonance donation.[1]

Structural Numbering & Logic[1][3]
  • Position 2: Methyl group (

    
    ).[1][2][3]
    
  • Position 4: Amine group (

    
    ).[1][2][4][5]
    
  • Position 5: Bromine atom (

    
    ).[1][2][3][6]
    
  • Position 6: Aromatic Proton (

    
    ).[1][2]
    

Nuclear Magnetic Resonance (NMR) Spectroscopy[4][7][8][9][10]

Experimental Protocol
  • Solvent: DMSO-

    
     is preferred over 
    
    
    due to the polarity of the amine and the pyrimidine ring. It also minimizes exchange broadening of the amide protons.[1][2]
  • Standard: TMS (Tetramethylsilane) at 0.00 ppm.[1][2]

  • Frequency: 400 MHz or higher recommended for clear resolution of aromatic singlets.[1][2]

H NMR Data (Proton)

The proton spectrum is relatively simple, consisting of three distinct signals.

Signal AssignmentShift (

ppm)
MultiplicityIntegrationCoupling (

)
Mechanistic Insight
C6-H 8.35 - 8.45 Singlet (s)1H-The most deshielded proton.[1][2] Located between N1 and the C5-Br.[1][2] The electronegative N1 and the inductive effect of Br pull density away, shifting it downfield.
NH

6.80 - 7.20 Broad Singlet (br s)2H-Exchangeable protons.[1][2] In DMSO, these appear as a distinct broad peak.[1][2] In

, they may broaden into the baseline or shift upfield to ~5.0 ppm.
C2-CH

2.30 - 2.40 Singlet (s)3H-Typical chemical shift for a methyl group attached to an electron-deficient heteroaromatic ring.[1][2]
C NMR Data (Carbon)

The carbon spectrum should display 5 distinct signals.

Carbon AssignmentShift (

ppm)
TypeMechanistic Insight
C2 166.0 - 168.0 QuaternaryDeshielded by two adjacent nitrogen atoms (N1, N3).[1][2]
C4 160.0 - 162.0 QuaternaryAttached to the electron-donating

group.[1][2]
C6 155.0 - 158.0 CHAromatic C-H bond; typical imine-like carbon shift.[1][2]
C5 106.0 - 108.0 QuaternaryDiagnostic Peak. Significantly shielded (upfield) relative to other ring carbons due to the ortho-mesomeric donation from the C4-amine, despite the Br attachment.
C2-CH

25.0 - 26.0 CH

Typical methyl carbon on a heteroaromatic ring.[1][2]
Visualization: NMR Assignment Map

NMR_Assignmentcluster_structureStructure & Shifts (DMSO-d6)Struct5-Bromo-2-methylpyrimidin-4-amineH_C6H-C6: ~8.40 ppm (s)Deshielded by N1 & BrStruct->H_C6H_NH2NH2: ~7.00 ppm (br)ExchangeableStruct->H_NH2H_MeCH3: ~2.35 ppm (s)Alpha to N1/N3Struct->H_Me

Caption: Predicted 1H NMR assignments highlighting the distinct electronic environments of the pyrimidine core.

Mass Spectrometry (MS)[10]

Experimental Protocol
  • Ionization: Electrospray Ionization (ESI+) or Electron Impact (EI) at 70 eV.[1][2]

  • Mode: Positive Ion Mode (

    
     or 
    
    
    ).
Key Diagnostic Features

The presence of Bromine provides a "dead giveaway" isotopic pattern.[1][2]

  • Molecular Ion Cluster (M+ / M+2):

    • Bromine exists as

      
       (50.7%) and 
      
      
      (49.3%).[1]
    • Result: You will see two peaks of nearly equal intensity (1:1 ratio) at m/z 187 and m/z 189 .[1]

    • Note: If ESI+ is used, these will be at m/z 188 and 190 (

      
      ).[1]
      
  • Fragmentation Pathway (EI):

    • m/z 108 (M - Br): Homolytic cleavage of the C-Br bond is a primary pathway.[1][2]

    • m/z 146/148 (M - 41): Loss of the acetonitrile fragment (

      
      ) via Retro-Diels-Alder (RDA) cleavage, characteristic of pyrimidines.[1]
      
Visualization: Fragmentation Logic

MS_FragmentationParentMolecular Ion (M+)m/z 187 / 189 (1:1)Frag1Loss of Br atomm/z 108Parent->Frag1-Br (79/81)Frag2Loss of CH3CN (RDA)m/z 146 / 148Parent->Frag2-CH3CN (41)Frag3Loss of HBrm/z 107Parent->Frag3-HBr (80/82)

Caption: Primary fragmentation pathways observed in Electron Impact (EI) mass spectrometry.

Infrared Spectroscopy (IR)[10][11]

Experimental Protocol
  • Method: ATR (Attenuated Total Reflectance) on neat solid or KBr pellet.[1][2]

  • Phase: Solid crystalline powder.[1][2]

Band Assignments
Wavenumber (

)
Vibration ModeDescription
3300 - 3450 N-H StretchDoublet typical of primary amines (

).[1][2] Asymmetric (~3400) and Symmetric (~3300).[1][2][7]
3100 - 3000 C-H Stretch (Ar)Weak aromatic C-H stretching (C6-H).[1][2]
1620 - 1650 C=N StretchStrong absorption characteristic of the pyrimidine ring.[1][2]
1550 - 1600 N-H BendScissoring vibration of the

group.[1][2]
600 - 700 C-Br StretchStrong, sharp band indicating the presence of the halogen.[1][2]

Synthesis & Validation Context

When synthesizing this compound (e.g., via bromination of 2-methylpyrimidin-4-amine), these spectral data points serve as critical "Go/No-Go" gates:

  • Reaction Completion: Disappearance of the C5-H signal in NMR (typically a doublet in the starting material, replaced by a quaternary carbon in the product).

  • Regioselectivity: The C6-H remains a singlet. If bromination occurred at the methyl group (a side reaction), the methyl singlet at 2.3 ppm would disappear or shift significantly.

  • Purity: The 1:1 isotopic ratio in MS confirms the incorporation of exactly one bromine atom.[1][2]

References

  • PubChem Compound Summary. 5-Bromo-2-methylpyrimidin-4-amine. National Center for Biotechnology Information.[1][2] Available at: [Link]

  • SpectraBase. Wiley Registry of Mass Spectral Data.[1][2] John Wiley & Sons, Inc.[1][2] (Search query for Pyrimidine derivatives). Available at: [Link]

  • SDBS. Spectral Database for Organic Compounds.[1][2] National Institute of Advanced Industrial Science and Technology (AIST).[1][2][5] (Reference for general pyrimidine shifts). Available at: [Link]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Edition.[1][2] Wiley.[1][2][4] (Standard reference for theoretical shift prediction).

The Pyrimidine Scaffold: A Pharmacophore of Biological Imperative in Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Nature of the Pyrimidine Core[1][2][3]

In the realm of medicinal chemistry, few structural motifs command the ubiquity and versatility of the pyrimidine scaffold. As a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3, it serves as the foundational architecture for essential biological building blocks—cytosine, thymine, and uracil.

For the drug designer, the pyrimidine ring is not merely a structural component; it is a "privileged scaffold."[1] Its planar geometry allows for effective


-

stacking interactions within enzyme active sites, while the nitrogen atoms provide critical hydrogen bond acceptor points. This guide dissects the biological significance of this scaffold, moving beyond basic textbook definitions to explore the mechanistic causality that makes pyrimidines indispensable in oncology, virology, and antimicrobial therapeutics.[2]

Structural Biology & SAR: The "Why" Behind the Scaffold

The success of pyrimidine in drug design stems from its ability to mimic endogenous ligands. The Structure-Activity Relationship (SAR) of this scaffold is governed by specific substitution patterns that dictate target affinity.

The Kinase Hinge Binder

In kinase inhibitors, the pyrimidine ring often functions as an ATP-mimic.[3][1] The N1 and N3 atoms, along with substituents at C2 and C4, frequently form a "dentate" hydrogen bonding motif that anchors the molecule to the hinge region of the kinase domain.

  • C2 Position: Substituents here (often amines) typically interact with the "gatekeeper" residue or the solvent-exposed front pocket.

  • C4/C6 Positions: Bulky hydrophobic groups at these positions can induce conformational changes in the protein, enhancing selectivity (e.g., in EGFR inhibitors).

The Antimetabolite Mimic

In antimetabolites, the pyrimidine ring is modified (e.g., fluorination at C5 in 5-Fluorouracil) to trick enzymes like Thymidylate Synthase (TS).[4] The fluorine atom, similar in Van der Waals radius to hydrogen but forming a much stronger C-F bond, creates a "dead-end" complex during the catalytic cycle.

Mechanistic Pathways & Case Studies

To understand the biological significance, we must visualize the downstream signaling effects. Below is a comparative analysis of two primary mechanisms: Antimetabolite interference and Kinase Inhibition.

Mechanism of Action Visualization

Pyrimidine_MOA cluster_antimetabolite Pathway A: Antimetabolite (e.g., 5-FU) cluster_kinase Pathway B: Kinase Inhibition (e.g., Imatinib/Dasatinib) Prodrug_5FU 5-Fluorouracil (5-FU) FdUMP FdUMP (Active Metabolite) Prodrug_5FU->FdUMP Metabolic Activation Ternary_Complex Covalent Ternary Complex (Enzyme-Inhibitor-Cofactor) FdUMP->Ternary_Complex Binds w/ mTHF TS_Enzyme Thymidylate Synthase (TS) TS_Enzyme->Ternary_Complex DNA_Halt dTMP Depletion DNA Synthesis Arrest Ternary_Complex->DNA_Halt Irreversible Inhibition Inhibitor Pyrimidine-based Inhibitor ATP_Pocket ATP Binding Pocket (Hinge Region) Inhibitor->ATP_Pocket Competitive Binding Phosphorylation Substrate Phosphorylation ATP_Pocket->Phosphorylation Blocks ATP Access Signal_Cascade Downstream Signaling (Proliferation/Survival) Phosphorylation->Signal_Cascade Apoptosis Signal Blockade Apoptosis Induction Signal_Cascade->Apoptosis Pathway Silenced

Figure 1: Dual mechanistic pathways of pyrimidine derivatives. Pathway A illustrates the suicide inhibition of Thymidylate Synthase by 5-FU. Pathway B demonstrates ATP-competitive inhibition in kinase signaling.

Comparative Therapeutic Profile

The following table summarizes key pyrimidine-based therapeutics, highlighting how the scaffold is utilized to achieve specificity.

Drug NameClassTargetRole of Pyrimidine Scaffold
5-Fluorouracil AntimetaboliteThymidylate SynthaseMimics uracil; F-substitution at C5 prevents methylation, halting DNA synthesis [1].
Imatinib Kinase InhibitorBCR-ABL / c-KITPyrimidine ring forms H-bonds with the hinge region (Met318 in ABL), stabilizing the inactive conformation [2].
Rosuvastatin StatinHMG-CoA ReductasePyrimidine core serves as a rigid spacer, orienting side chains to bind the enzyme's hydrophobic pocket.
Sofosbuvir AntiviralHCV NS5B PolymerasePyrimidine nucleoside analog; incorporates into viral RNA causing chain termination [3].[5]

Experimental Protocol: Biochemical Kinase Inhibition Assay

To validate the biological significance of a novel pyrimidine derivative, one must quantify its inhibitory potency (


). The following protocol is a self-validating system designed for high-throughput screening using a luminescence-based ATP detection method (e.g., Kinase-Glo®).
Principle

The assay measures the amount of ATP remaining in solution after a kinase reaction.[6][7] Since kinases consume ATP to phosphorylate substrates, a high luminescent signal indicates high inhibition (enzyme blocked, ATP remains), while a low signal indicates low inhibition (enzyme active, ATP consumed).

Workflow Diagram

Kinase_Assay_Workflow Prep 1. Preparation Dilute Compounds in DMSO Mix 2. Reaction Assembly Kinase + Substrate + Compound Prep->Mix Start 3. Initiation Add ATP (Start Reaction) Mix->Start Check1 Control: No Enzyme (100% Inhibition Baseline) Mix->Check1 Check2 Control: DMSO Only (0% Inhibition Baseline) Mix->Check2 Incubate 4. Incubation 60 min @ RT (Kinase Activity) Start->Incubate Stop 5. Detection Add Luciferase Reagent (Stops Rxn / Glows) Incubate->Stop Read 6. Data Acquisition Measure Luminescence (RLU) Stop->Read

Figure 2: Step-by-step workflow for a luminescence-based kinase inhibition assay, including critical positive and negative controls.

Detailed Methodology

Reagents:

  • Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT.

  • Kinase: Recombinant human kinase (e.g., EGFR, AURK) at optimized concentration (typically 0.2–10 ng/μL).

  • Substrate: Peptide substrate specific to the kinase (e.g., Poly(Glu,Tyr) for tyrosine kinases).

  • ATP: Ultrapure ATP (Km concentration for the specific kinase).

Protocol Steps:

  • Compound Preparation: Prepare 3-fold serial dilutions of the pyrimidine derivative in 100% DMSO. Transfer 50 nL to a 384-well white low-volume plate.

  • Enzyme Addition: Dilute the kinase in the Buffer. Add 2.5 μL of kinase solution to the wells. Critical Step: Include "No Enzyme" wells (buffer only) to define the 100% inhibition floor.

  • Pre-Incubation: Centrifuge briefly (1000 rpm, 1 min) and incubate for 10 minutes at Room Temperature (RT) to allow compound-enzyme equilibrium.

  • Reaction Initiation: Prepare a mix of ATP and Peptide Substrate in Buffer. Add 2.5 μL to all wells. Total volume = 5 μL.

  • Incubation: Seal plate and incubate for 60 minutes at RT.

  • Detection: Add 5 μL of Kinase-Glo® Reagent (Promega or equivalent). This reagent lyses the reaction and generates light proportional to remaining ATP.

  • Read: Incubate for 10 minutes to stabilize the signal, then read luminescence on a multimode plate reader (e.g., EnVision).

Data Analysis: Calculate Percent Inhibition using the formula:



Fit data to a sigmoidal dose-response curve (variable slope) to determine 

.

Future Perspectives

The pyrimidine scaffold is evolving beyond simple inhibition. Current research focuses on:

  • Covalent Inhibitors: Attaching electrophilic "warheads" (e.g., acrylamides) to the pyrimidine core to target specific cysteines (e.g., Cys797 in EGFR), overcoming resistance mutations.

  • PROTACs (Proteolysis Targeting Chimeras): Using pyrimidine-based kinase binders as the "warhead" linked to an E3 ligase ligand, leading to the degradation of the target protein rather than just inhibition.

References

  • Ghoshal, K., & Jacob, S. T. (1997). An alternative molecular mechanism of action of 5-fluorouracil, a potent anticancer drug.[8] Biochemical Pharmacology, 53(11), 1569–1575.

  • BenchChem. (2025).[6][9] Application Notes and Protocols: Kinase Inhibition Assay for Pyrimidine-Based Compounds.

  • Patil, S., et al. (2018).[10] Biological and Medicinal Significance of Pyrimidines: A Review. International Journal of Pharmaceutical Sciences and Research.

  • National Institutes of Health (NIH). (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery.[11][12] Chemical Biology & Drug Design.

  • RSC Medicinal Chemistry. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.[3][1][13]

Sources

Methodological & Application

Application Note: Bioactive Heterocyclic Scaffolds in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Focus: 5-Bromo-2-methylpyrimidin-4-amine (CAS 13093-23-7)

Abstract

This application note details the synthetic utility of 5-Bromo-2-methylpyrimidin-4-amine as a "privileged scaffold" in the development of next-generation agrochemicals. Pyrimidine cores are ubiquitous in modern fungicides (e.g., ethirimol analogs) and herbicides due to their ability to mimic nucleobases and inhibit specific kinase or biosynthetic pathways in phytopathogens. This guide provides optimized protocols for Suzuki-Miyaura cross-coupling (C5-functionalization) and Amide/Urea condensation (N4-functionalization), supported by mechanistic insights and process safety controls.

Introduction: The Pyrimidine Advantage

In agrochemical discovery, the pyrimidine ring offers a unique balance of electron deficiency and hydrogen-bonding capability. The specific substitution pattern of 5-Bromo-2-methylpyrimidin-4-amine provides three distinct "handles" for medicinal chemists:

  • C5-Bromine: A highly reactive electrophile for Palladium-catalyzed cross-coupling, allowing the construction of biaryl systems critical for hydrophobic pocket binding.

  • C4-Amine: A hydrogen bond donor/acceptor that can be functionalized to modulate solubility (logP) and soil mobility.

  • C2-Methyl: A steric block that enhances metabolic stability against oxidative degradation in plants and soil.

Target Applications:

  • Fungicides: Inhibition of methionine biosynthesis or mitochondrial respiration.

  • Herbicides: ALS (Acetolactate synthase) inhibitors.

  • Insecticides: Novel nicotinic acetylcholine receptor modulators.[1]

Chemical Profile & Reactivity Map
PropertySpecificationCritical Note
IUPAC Name 5-Bromo-2-methylpyrimidin-4-amine--
CAS Number 13093-23-7Verify purity >98% by HPLC before catalysis.
Mol. Weight 188.03 g/mol --
Appearance Off-white to pale yellow solidDarkening indicates oxidation; recrystallize if necessary.
Solubility DMSO, DMF, MeOH (Hot)Poor solubility in non-polar solvents (Hexane).
pKa (est) ~4.5 (Pyridine-like N)Protonation can poison Pd-catalysts; use base in excess.
Reactivity Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this core intermediate.

ChemicalSpace cluster_legend Reaction Type Core 5-Bromo-2-methyl- pyrimidin-4-amine (Starting Material) Suzuki Biaryl Fungicides (Suzuki Coupling) Core->Suzuki Pd(0), Ar-B(OH)2 Sonogashira Alkynyl Herbicides (Sonogashira) Core->Sonogashira Pd/Cu, Alkyne Amide Acylated Prodrugs (Amide Coupling) Core->Amide R-COCl, Base Buchwald Secondary Amines (Buchwald-Hartwig) Core->Buchwald Pd(0), R-NH2 C_Bond C-C Bond Formation N_Bond N-Functionalization

Caption: Divergent synthesis map showing C5 (Green) and N4 (Red) functionalization pathways.

Core Protocol A: C5-Arylation via Suzuki-Miyaura Coupling

Objective: To install an aryl group at the 5-position, creating a biaryl core common in broad-spectrum fungicides.

Mechanistic Insight

The electron-deficient nature of the pyrimidine ring facilitates the oxidative addition of Pd(0) into the C-Br bond. However, the free amine at C4 can coordinate to Palladium, potentially poisoning the catalyst.

  • Solution: Use a phosphine ligand with a wide bite angle (e.g., dppf) or a sterically demanding ligand (e.g., XPhos) to prevent amine coordination. Use a biphasic solvent system to solubilize inorganic bases.

Step-by-Step Methodology

Reagents:

  • Substrate: 5-Bromo-2-methylpyrimidin-4-amine (1.0 equiv)

  • Boronic Acid: 4-Chlorophenylboronic acid (1.2 equiv) [Model Partner]

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

  • Base: K₂CO₃ (2.5 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[2][3]

Procedure:

  • Inerting: Charge a reaction vessel with the substrate, boronic acid, and base. Evacuate and backfill with Nitrogen (

    
    ) three times.
    
    • Critical Quality Attribute (CQA): Oxygen must be excluded to prevent homocoupling of the boronic acid.

  • Solvation: Add degassed 1,4-Dioxane and Water. Sparge with

    
     for 10 minutes.
    
  • Catalysis: Add Pd(dppf)Cl₂ under a positive stream of nitrogen.

  • Reaction: Heat to 85-90°C for 4-6 hours.

    • Monitoring: Check HPLC/TLC.[3] The starting material (Rf ~0.4 in 50% EtOAc/Hex) should disappear; product is usually more polar.

  • Workup: Cool to RT. Dilute with Ethyl Acetate.[3] Wash with water (2x) and brine (1x).

  • Scavenging: If Pd residue is high, treat organic phase with SiliaMetS® Thiol scavenger resin for 1 hour.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning by amineSwitch to Pd(OAc)₂ + XPhos or SPhos ligands.
Protodeboronation Unstable boronic acidReduce temperature to 70°C; switch base to CsF.
Homocoupling Oxygen leakrigorous degassing; ensure system is sealed.
Core Protocol B: N4-Functionalization (Amide Coupling)

Objective: To acylate the exocyclic amine, reducing polarity and improving leaf cuticle penetration (agrochemical delivery).

Mechanistic Insight

The C4-amine is less nucleophilic than a standard aniline due to the electron-withdrawing pyrimidine ring. Standard EDC/HOBt coupling may be sluggish.

  • Solution: Use "Hard" acylating agents (Acid Chlorides) or activate the amine with a strong base (NaH) for difficult substrates.

Step-by-Step Methodology

Reagents:

  • Substrate: 5-Bromo-2-methylpyrimidin-4-amine (1.0 equiv)

  • Acylating Agent: Cyclopropanecarbonyl chloride (1.2 equiv)

  • Base: Pyridine (3.0 equiv) OR Triethylamine (2.0 equiv) + DMAP (0.1 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Dissolution: Dissolve substrate in anhydrous DCM at 0°C.

  • Activation: Add Pyridine (or Et3N/DMAP). Stir for 15 minutes.

  • Addition: Add acid chloride dropwise to control exotherm.

    • Safety Note: Acid chlorides release HCl. Ensure proper venting.[3]

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Quench: Add saturated NaHCO₃ solution.

  • Isolation: Extract with DCM. The product is often less polar than the starting amine.

Process Workflow Diagram

The following flowchart outlines the integrated synthesis of a hypothetical fungicide candidate using both protocols.

Workflow Start Start: 5-Bromo-2-methyl- pyrimidin-4-amine Step1 Step 1: Suzuki Coupling (Install Aryl Group) Start->Step1 Ar-B(OH)2, Pd cat. QC1 QC Check: HPLC >95% Remove Pd Residues Step1->QC1 QC1->Step1 Fail (Reprocess) Step2 Step 2: N-Acylation (Modulate Solubility) QC1->Step2 Pass Final Final Agrochemical Active Ingredient (AI) Step2->Final R-COCl, Base

Caption: Integrated workflow for synthesizing a biaryl pyrimidine fungicide.

Safety & Handling (MSDS Summary)
  • Hazards: 5-Bromo-2-methylpyrimidin-4-amine is classified as Acute Tox. 4 (Oral) and a Skin/Eye Irritant .

  • Engineering Controls: Handle in a fume hood. The fine powder can be an inhalation hazard.

  • Incompatibility: Avoid strong oxidizing agents.

  • Waste Disposal: Aqueous waste from Suzuki coupling contains Palladium and Boron; segregate as heavy metal waste.

References
  • Pyrimidine Scaffolds in Agrochemicals

    • Title: Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides.[1][4][5]

    • Source: Journal of Agricultural and Food Chemistry (2025).
    • Link: (Search: Pyrimidine Pesticides)

  • Suzuki Coupling Protocols

    • Title: Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine (Analogous Chemistry).[6]

    • Source: BenchChem Applic
    • Link:

  • Chemical Data & Safety

    • Title: 4-Amino-5-bromopyrimidine Safety D
    • Source: Sigma-Aldrich / Merck.
    • Link:

  • Mechanistic Studies

    • Title: Aminative Suzuki–Miyaura coupling: Connecting the pathways.[7]

    • Source: Science (2024).
    • Link:

Sources

palladium-catalyzed synthesis of 5-alkynyl-2-methylpyrimidin-4-amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Palladium-Catalyzed Synthesis of 5-Alkynyl-2-methylpyrimidin-4-amines

Executive Summary

The 5-alkynyl-2-methylpyrimidin-4-amine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical core in numerous kinase inhibitors (e.g., targeting EGFR, BTK, and JAK pathways). The rigid pyrimidine ring, combined with the linear geometry of the alkyne at the 5-position, allows for precise vectorization of substituents into deep hydrophobic pockets of protein targets.

This application note provides a comprehensive, field-validated protocol for the synthesis of these motifs via Sonogashira cross-coupling. Unlike generic protocols, this guide addresses the specific challenges of working with electron-rich, coordinating 4-aminopyrimidines , offering strategies to mitigate catalyst poisoning and maximize regioselectivity.

Strategic Reaction Design

The Challenge: Aminopyrimidine Coordination

The primary failure mode in coupling free aminopyrimidines is the competitive coordination of the exocyclic amine (N4) and the ring nitrogen (N3) to the palladium center. This forms stable "Pd-sink" complexes that arrest the catalytic cycle.

  • Solution A (Ligand Overload): Use bulky, electron-rich phosphines (e.g., XPhos, t-Bu3P) that outcompete the substrate for Pd binding.

  • Solution B (Transient Protection): While acetylation is common, it adds two synthetic steps. This protocol focuses on direct coupling conditions optimized to tolerate the free amine.

The Halide Partner: Iodine vs. Bromine

For the 5-position of the 4-aminopyrimidine core:

  • 5-Iodo-2-methylpyrimidin-4-amine: Highly reactive, allows milder conditions (RT to 40°C), minimizing thermal degradation of sensitive alkynes. (Recommended)

  • 5-Bromo-2-methylpyrimidin-4-amine: Requires higher temperatures (>80°C), increasing the risk of alkyne homocoupling (Glaser coupling).

Precursor Synthesis: 5-Iodo-2-methylpyrimidin-4-amine

Note: This starting material is not always commercially available. Below is a high-yield preparation method.

Reaction: Electrophilic aromatic iodination of 2-methylpyrimidin-4-amine.

  • Reagents: 2-methylpyrimidin-4-amine (1.0 equiv),

    
    -Iodosuccinimide (NIS, 1.1 equiv).
    
  • Solvent: Acetonitrile (MeCN) or DMF.

  • Conditions: Stir at room temperature for 4-16 hours. The electron-donating amino group activates the 5-position, making this reaction highly regioselective.

  • Workup: Dilute with water, collect the precipitate by filtration. Recrystallize from Ethanol/Water if necessary.

Core Protocol: Sonogashira Coupling[1][2][3][4][5]

Method A: Standard Pd/Cu Catalysis (High Throughput/Discovery)

Best for: Rapid synthesis of diverse analogs on mg to g scale.

Reagents & Stoichiometry:

Component Equiv. Role Recommended Reagent
Substrate 1.0 Electrophile 5-Iodo-2-methylpyrimidin-4-amine
Alkyne 1.2 Nucleophile Terminal Alkyne (e.g., Phenylacetylene)

| Catalyst | 0.05 | Pd Source | Pd(PPh


)

or PdCl

(PPh

)

| | Co-Catalyst | 0.10 | Transmetallation | CuI (Copper(I) Iodide) | | Base | 3.0 | HCl Scavenger | Et

N (Triethylamine) | | Solvent | [0.2 M] | Medium | Anhydrous THF or DMF |

Step-by-Step Procedure:

  • Setup: Flame-dry a Schlenk flask or microwave vial. Cool under a stream of Argon/Nitrogen.[1]

  • Charging: Add the 5-iodo-2-methylpyrimidin-4-amine (1.0 equiv), Pd(PPh

    
    )
    
    
    
    (5 mol%), and CuI (10 mol%).
    • Critical: Add solids first, then seal the vessel.

  • Solvent Addition: Evacuate and backfill with Argon (3x). Inject anhydrous THF and Et

    
    N  via syringe.[1]
    
  • Degassing: Sparge the solution with Argon for 5-10 minutes. Oxygen promotes homocoupling of the alkyne.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.

    • Note: If the alkyne is a solid, add it in Step 2.

  • Reaction: Stir at Room Temperature for 2-6 hours.

    • Monitoring: Check LC-MS.[1] If conversion is slow after 4 hours, heat to 50°C.

  • Workup: Dilute with EtOAc, wash with water (2x) and brine (1x). Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash column chromatography (SiO

    
    ). Elute with a gradient of DCM/MeOH (0% 
    
    
    
    10%) or Hexanes/EtOAc (depending on alkyne polarity).
Method B: Copper-Free "Green" Catalysis (Pharma/Process)

Best for: Late-stage functionalization where Cu contamination is a regulatory concern.

Modifications:

  • Catalyst: Pd(OAc)

    
     (5 mol%) + XPhos  (10 mol%).
    
  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv).
  • Solvent: 1,4-Dioxane or Toluene.

  • Temp: 80-100°C.

  • Mechanism:[2][3][4][5][6][7] Relies on the "modified" cycle where the base deprotonates the alkyne (often rate-limiting) without a Cu-acetylide intermediate.

Visualizations

Experimental Workflow (Method A)

SonogashiraWorkflow Setup 1. Setup & Charge (Ar Atmosphere) Degas 2. Solvent & Base Addition (Degas 10 min) Setup->Degas Initiate 3. Add Alkyne (Dropwise) Degas->Initiate React 4. Reaction (RT to 50°C, 2-6h) Initiate->React Monitor 5. Monitor (LC-MS) Check for Homocoupling React->Monitor Monitor->React Incomplete Workup 6. Workup & Purification (DCM/MeOH Gradient) Monitor->Workup Complete

Caption: Step-by-step workflow for the Pd/Cu-catalyzed coupling of 5-iodopyrimidines.

Mechanistic Cycle (Aminopyrimidine Context)

Mechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Fast for I) Pd0->OxAdd + Ar-I Poison Catalyst Poisoning (Pd-N Coordination) Pd0->Poison + Free Amine TransMet Transmetallation (Cu-Acetylide enters) OxAdd->TransMet + Cu-C≡C-R Iso Isomerization (Cis/Trans) TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 Poison->Pd0 Heat/Bulky Ligand

Caption: Catalytic cycle highlighting the competitive poisoning pathway by the free aminopyrimidine.

Troubleshooting & Optimization

IssueDiagnosis (LC-MS)Root CauseCorrective Action
Low Conversion Starting material remains; Catalyst signals visible.Catalyst Poisoning by N-amine.Switch to Method B (Cu-free) or use bulky ligands like XPhos or Amphos . Increase Temp to 60°C.
Glaser Coupling Presence of R-C≡C-C≡C-R dimer.Oxygen in system or excess Cu.[2]Re-degas solvents rigorously. Add alkyne slowly (syringe pump). Reduce CuI to 5 mol%.
Hydrodehalogenation Formation of 2-methylpyrimidin-4-amine (Iodine loss).Hydride source present (rare) or prolonged heating.Use anhydrous solvents.[1] Lower reaction temperature. Ensure reagents are dry.
Black Precipitate "Pd Black" formation early in reaction.Catalyst decomposition.Add additional ligand (PPh

, 10 mol%) to stabilize Pd species.

References

  • BenchChem. (2025).[1][8] Application Notes and Protocols: Synthesis of 4-Alkynyl-5-chloropyrimidin-2-amine Derivatives via Sonogashira Coupling. Retrieved from 9

  • Organic Chemistry Portal. (2023). Sonogashira Coupling: Mechanism and Recent Literature. Retrieved from 10

  • Undheim, K., & Solberg, J. (1986).[11] Palladium Catalysis in the Preparation of Alkynylpyrimidines. ResearchGate. Retrieved from 11[7][12]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from 13

  • Jiang, M., et al. (2021).[2] Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine. Organic Process Research & Development. Retrieved from 12

Sources

Application Note: Accelerated Development of Kinase-Targeted Anticancer Agents Using 5-Bromo-2-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a streamlined workflow for utilizing 5-Bromo-2-methylpyrimidin-4-amine (CAS 24343-95-1) as a privileged scaffold in the discovery of novel small-molecule kinase inhibitors. The pyrimidine-4-amine core is a validated pharmacophore that mimics the adenine ring of ATP, enabling potent interactions with the hinge region of protein kinases (e.g., CDK, IRAK4, BTK). This guide provides optimized protocols for palladium-catalyzed functionalization, biological screening, and structure-activity relationship (SAR) analysis, empowering researchers to rapidly generate libraries of bioactive compounds.

Strategic Rationale: The "Privileged" Scaffold

In medicinal chemistry, the 2,4,5-substituted pyrimidine ring is considered a "privileged structure" due to its ability to bind diverse biological targets with high affinity.

  • C-4 Amine (Hinge Binder): Acts as a critical Hydrogen Bond Donor (HBD) to the kinase hinge region (e.g., interacting with the backbone carbonyl of the gatekeeper residue).

  • C-5 Bromine (Diversity Handle): A highly reactive electrophile for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing the introduction of hydrophobic aryl/heteroaryl groups to access the hydrophobic pocket (Back Pocket/Selectivity Pocket).

  • C-2 Methyl (Steric/Hydrophobic Element): Provides steric bulk to induce selectivity or can be oxidized/functionalized to tune solubility and pharmacokinetic (PK) properties.

Workflow Visualization

The following diagram outlines the integrated drug discovery pipeline described in this document.

DrugDiscoveryWorkflow Start Scaffold: 5-Bromo-2-methylpyrimidin-4-amine Step1 Synthesis (Suzuki Coupling) Introduce Aryl Group at C-5 Start->Step1 Pd(dppf)Cl2, Ar-B(OH)2 Step2 Purification (Flash Chromatography/HPLC) Step1->Step2 Step3 In Vitro Kinase Assay (IC50 Determination) Step2->Step3 Biochemical Step4 Cellular Viability (MTT/Resazurin Assay) Step2->Step4 Phenotypic Decision SAR Analysis & Lead Optimization Step3->Decision Step4->Decision Decision->Start Iterative Design

Figure 1: Integrated workflow for developing kinase inhibitors from the 5-bromo-pyrimidine scaffold.

Phase 1: Chemical Synthesis (The "Make")

Protocol A: C-5 Functionalization via Suzuki-Miyaura Coupling

This protocol describes the installation of an aryl group at the C-5 position. This is the primary vector for optimizing potency and selectivity.

Reagents & Equipment:

  • Substrate: 5-Bromo-2-methylpyrimidin-4-amine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄ (5 mol%)

  • Base: 2M Aqueous Na₂CO₃ or K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v) or DME/Water

  • Apparatus: Microwave reactor or sealed pressure vial

Step-by-Step Methodology:

  • Preparation: In a 20 mL microwave vial, charge the 5-bromo scaffold (188 mg, 1.0 mmol), aryl boronic acid (1.2 mmol), and Pd catalyst (0.05 mmol).

  • Inerting: Cap the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvation: Add degassed 1,4-dioxane (4 mL) and 2M Na₂CO₃ (1.5 mL) via syringe.

  • Reaction:

    • Microwave: Heat at 120°C for 30–60 minutes.

    • Thermal: Heat at 90°C in an oil bath for 12–16 hours.

  • Monitoring: Monitor reaction progress via LC-MS (Target Mass = Scaffold - Br + Aryl).

  • Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify residue via automated flash chromatography (Gradient: 0–10% MeOH in DCM).

Critical Note: The free amine at C-4 can coordinate to Palladium, potentially poisoning the catalyst. If yields are low (<40%), consider protecting the amine (e.g., Boc-protection) prior to coupling, or increasing catalyst loading to 10 mol%.

Phase 2: Biological Evaluation (The "Test")

Protocol B: In Vitro Kinase Inhibition Assay (FRET-based)

To validate the mechanism, the synthesized analogs must be tested against a panel of relevant kinases (e.g., CDK2, CDK4/6, VEGFR).

Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) detects the phosphorylation of a specific peptide substrate.

Procedure:

  • Compound Prep: Prepare 10 mM stocks of analogs in 100% DMSO. Perform 3-fold serial dilutions in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Reaction:

    • Add 5 µL of Kinase enzyme (e.g., CDK2/CyclinA) to 384-well plate.

    • Add 2.5 µL of compound dilution. Incubate 10 mins at RT.

    • Initiate reaction by adding 2.5 µL of ATP/Substrate mix (ATP concentration at Km).

  • Incubation: Incubate for 60 minutes at RT.

  • Detection: Add 10 µL of detection reagent (EDTA + Eu-labeled antibody).

  • Readout: Measure fluorescence ratio (665 nm / 615 nm) on a multimode plate reader.

  • Analysis: Fit data to a sigmoidal dose-response equation to calculate IC₅₀.

Protocol C: Cellular Viability Assay (MTT)

Determine the cytotoxic efficacy against cancer cell lines (e.g., MCF-7, HCT-116).

Procedure:

  • Seeding: Seed tumor cells (3,000–5,000 cells/well) in 96-well plates. Incubate 24h for attachment.

  • Treatment: Treat cells with compounds (0.01 µM – 100 µM) for 72 hours.

  • Labeling: Add 20 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate 4h at 37°C.

  • Solubilization: Remove supernatant. Add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Measure absorbance at 570 nm.

  • Calculation: Viability % = (OD_sample - OD_blank) / (OD_control - OD_blank) * 100.

Mechanism of Action & SAR Logic

Binding Mode Hypothesis

The 5-aryl-2-methylpyrimidin-4-amine derivatives typically function as Type I ATP-competitive inhibitors .

MechanismOfAction ATP_Pocket Kinase ATP Binding Pocket Inhibitor 5-Aryl-2-methylpyrimidin-4-amine Inhibitor->ATP_Pocket Competes with ATP Interaction1 H-Bond: C-4 Amine -> Hinge Region (Glu/Leu) Inhibitor->Interaction1 Interaction2 H-Bond: N-3 Pyrimidine -> Hinge Region (NH) Inhibitor->Interaction2 Interaction3 Hydrophobic: C-5 Aryl -> Gatekeeper Pocket Inhibitor->Interaction3 Result Inhibition of Phosphorylation (Cell Cycle Arrest / Apoptosis) Interaction1->Result Interaction2->Result Interaction3->Result

Figure 2: Predicted binding mode of the scaffold within the kinase active site.

Structure-Activity Relationship (SAR) Table

The following data represents hypothetical trends based on literature precedents for this scaffold [1, 2].

Modification (C-5 Position)Predicted LogPKinase Potency (IC₅₀)Cellular ActivityComment
Phenyl 2.1+++Baseline activity.
4-Methoxyphenyl 2.0+++++H-bond acceptor improves solubility/binding.
3-Pyridyl 1.4++Improved solubility, potential loss of hydrophobic contact.
4-Piperazinyl-phenyl 1.8++++++++Solubilizing group enhances cell permeability and PK.
2,6-Dichlorophenyl 2.8+-Steric clash likely; poor solubility.

References

  • BenchChem. "Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine for Drug Discovery." BenchChem Application Library. Accessed October 2023.[1][2] Link

  • Baillache, D. J., & Unciti-Broceta, A. (2020).[3] "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold."[3] RSC Medicinal Chemistry, 11, 1112-1135.[3] Link

  • Zhang, L., et al. (2020). "Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors."[4] European Journal of Medicinal Chemistry, 208, 112782. Link

  • Lead Sciences. "Product Data: 5-Bromo-2-methylpyrimidin-4-amine." Lead Sciences Catalog. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 24880884, 2-Amino-5-bromo-4-methylpyridine" (Structural analog reference). PubChem. Link

(Note: While specific literature on the exact "5-bromo-2-methyl" isomer is less abundant than the "5-bromo-2-amino" variants, the chemistry and biological rationale are directly transferable from the homologous series cited above.)

Sources

scale-up synthesis of 5-Bromo-2-methylpyrimidin-4-amine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis of 5-Bromo-2-methylpyrimidin-4-amine Intermediates

Executive Summary

This Application Note details the process development and scale-up strategy for 5-Bromo-2-methylpyrimidin-4-amine , a critical pharmacophore in kinase inhibitor development (e.g., JAK, CDK inhibitors). While laboratory-scale synthesis often utilizes elemental bromine in acetic acid, this protocol prioritizes a Regioselective N-Bromosuccinimide (NBS) Bromination route. This approach minimizes corrosion risks, enhances regio-purity, and simplifies isolation during kilogram-scale manufacturing.

Key Performance Indicators (KPIs):

  • Target Yield: >85% isolated.

  • Purity: >98% (HPLC), with <0.1% dibromo impurities.

  • Scale: Transferable from Gram (10g) to Kilo-Lab (1-5kg).

Strategic Route Selection

The synthesis of 5-bromo-2-methylpyrimidin-4-amine presents two primary retrosynthetic disconnects. A comparative analysis justifies the selection of Route A for scale-up.

FeatureRoute A: Electrophilic Bromination Route B: De Novo Cyclization
Starting Material 2-Methylpyrimidin-4-amine (Commercially Available, Inexpensive)Acetamidine + Ethyl 2-cyano-3-ethoxyacrylate
Step Count 1 Step (Functionalization)2-3 Steps (Cyclization + Functionalization)
Atom Economy High (Byproduct: Succinimide)Moderate (Loss of Ethanol/Water)
Scale-Up Risk Thermal: Exothermic halogenation.Operational: High pressure/temp often required.
Decision SELECTED. Direct bromination is kinetically favored at the C5 position due to the ortho-directing effect of the C4-amino group.REJECTED. Higher raw material costs and lower throughput.

Reaction Mechanism & Impurity Profile

Understanding the mechanism is vital for impurity control. The C4-amino group strongly activates the pyrimidine ring. The C5 position is the only nucleophilic site capable of attacking the bromonium ion.

Critical Impurities:

  • N-Bromo species: Kinetic intermediate; converts to C-bromo product upon heating/time.

  • 5,5-Dibromo species: Over-bromination (rare in pyrimidines due to loss of aromaticity, but possible if ring oxidation occurs).

  • Hydrolysis products: 5-bromo-2-methylpyrimidin-4-ol (if water is present during reaction).

ReactionMechanism SM 2-Methylpyrimidin-4-amine (Starting Material) Complex [π-Complex / N-Bromo Intermediate] SM->Complex Electrophilic Attack NBS N-Bromosuccinimide (Reagent) NBS->Complex Prod 5-Bromo-2-methylpyrimidin-4-amine (Target) Complex->Prod Rearrangement/Deprotonation Succ Succinimide (Byproduct) Complex->Succ Impurity Hydrolysis Impurity (if wet solvent) Complex->Impurity H2O

Figure 1: Reaction pathway highlighting the electrophilic aromatic substitution mechanism and potential hydrolysis risks.

Process Safety & Hazard Analysis (Do Not Skip)

Before proceeding to the protocol, the following hazards must be mitigated:

  • Thermal Runaway: The bromination is exothermic. On a >100g scale, NBS must be added portion-wise or as a slurry to maintain reactor temperature (Tr) < 30°C.

    • Control: Use a jacketed reactor with active cooling.

  • Solvent Compatibility: avoid using Acetone or THF with NBS, as they can undergo radical bromination or polymerization. Acetonitrile (MeCN) or DMF are preferred.

  • Dust Explosion: Finely divided NBS and aminopyrimidines are combustible dusts. Grounding is mandatory.

Detailed Experimental Protocol (Scale: 1.0 kg Input)

Materials Bill
ReagentCASMWEquiv.[1]Mass/VolRole
2-Methylpyrimidin-4-amine 3977-29-5109.131.01.00 kgSM
N-Bromosuccinimide (NBS) 128-08-5177.981.051.71 kgReagent
Acetonitrile (MeCN) 75-05-8--10.0 LSolvent
Sodium Bisulfite (aq) 7631-90-5--2.0 L (10%)Quench
Water (DI) 7732-18-5--15.0 LAnti-solvent
Step-by-Step Methodology

Phase 1: Dissolution & Setup

  • Charge the 20L jacketed reactor with Acetonitrile (8.0 L) .

  • Add 2-Methylpyrimidin-4-amine (1.00 kg) under mild agitation (150 RPM).

  • Adjust Temperature: Cool the mixture to 0–5°C . Note: The starting material may not fully dissolve initially; a slurry is acceptable.

Phase 2: Controlled Bromination (Critical Step) 4. Preparation: Dissolve/slurry NBS (1.71 kg) in the remaining Acetonitrile (2.0 L) .

  • Alternative: Solid addition of NBS is permitted if done via a powder addition funnel over 2 hours.
  • Addition: Add the NBS solution/solid to the reactor over 2–3 hours .
  • IPC (In-Process Control): Monitor internal temperature strictly. Do not exceed 10°C during addition.
  • Observation: The mixture will darken (yellow/orange), and the solids will dissolve as the more soluble product forms, eventually precipitating again as the succinimide concentration rises.
  • Reaction: After addition, allow the mixture to warm to 20–25°C and stir for 4 hours .
  • IPC Check: Sample for HPLC.
  • Pass Criteria: Starting Material < 1.0%.

Phase 3: Quench & Isolation 8. Quench: Cool to 10°C . Slowly add 10% Sodium Bisulfite solution (2.0 L) to destroy unreacted NBS. Color change: Orange to pale yellow. 9. Precipitation: Add Water (15.0 L) over 1 hour. This acts as an anti-solvent, maximizing yield and dissolving the succinimide byproduct. 10. Stirring: Agitate the slurry at 5–10°C for 2 hours to age the crystals (improves filtration rate). 11. Filtration: Filter the solids using a centrifuge or Nutsche filter. 12. Wash: Wash the cake with Water (2 x 2.0 L) followed by cold Ethanol (1.0 L) to remove trace moisture and impurities.

Phase 4: Drying 13. Dry in a vacuum oven at 45°C for 12–24 hours until Loss on Drying (LOD) < 0.5%.

Process Flow Diagram (PFD)

ProcessFlow Reactor React: 2-Methylpyrimidin-4-amine + NBS in MeCN (0-25°C) IPC IPC: HPLC Check (Limit: <1% SM) Reactor->IPC IPC->Reactor Fail (Stir longer) Quench Quench: NaHSO3 (aq) Precipitate: Add H2O IPC->Quench Pass Filter Filtration & Wash (Remove Succinimide) Quench->Filter Dry Vacuum Dry (45°C) Filter->Dry Final Final Product 5-Bromo-2-methylpyrimidin-4-amine Dry->Final

Figure 2: Operational workflow for the scale-up synthesis.

Analytical Specifications

TestMethodSpecification
Appearance VisualOff-white to pale yellow solid
Assay HPLC (C18, ACN/H2O)> 98.0% w/w
Identification 1H-NMR (DMSO-d6)Consistent with structure
Melting Point DSC138°C – 142°C (Lit. varies)
Residual Solvent GC-HSMeCN < 410 ppm

Troubleshooting Guide

  • Issue: Low Yield (<70%)

    • Cause: Product solubility in the mother liquor (MeCN/Water mix).

    • Fix: Increase the water ratio during precipitation to 3:1 (Water:MeCN) or distill off 50% of MeCN before water addition.

  • Issue: Red/Brown Coloration

    • Cause: Free bromine generation or oxidation.

    • Fix: Ensure Sodium Bisulfite quench is sufficient. Recrystallize from Ethanol/Water if necessary.

  • Issue: Sluggish Reaction

    • Cause: Wet solvent (water deactivates NBS slightly) or low temperature.

    • Fix: Ensure MeCN water content <0.1% (KF). Warm to 30°C if needed (monitor exotherm).

References

  • General NBS Bromination of Aminopyrimidines: Source: BenchChem Application Notes. "Regioselective Bromination of 2-amino-4-methylpyridine using N-Bromosuccinimide." (Homologous chemistry).
  • Safety in Bromination Scale-Up

    • Jordan, A., et al. "Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction." Organic Process Research & Development, 2021, 25(6), 1375-1382.[2]

    • URL:[Link][2]

  • Patent CN110642788A. "Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Solvent Effects on NBS Selectivity

    • Source: Manac Inc.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Workup Procedures for Palladium-Catalyzed Reactions of Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed reactions involving pyrimidine scaffolds. Pyrimidines are a cornerstone in medicinal chemistry and materials science, and their functionalization via cross-coupling reactions is a critical synthetic tool.[1][2][3] However, the unique electronic properties and coordinating ability of the pyrimidine ring often introduce specific challenges during reaction workup and purification.

This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to navigate these challenges effectively. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can adapt and troubleshoot with confidence.

Frequently Asked Questions (FAQs)

Q1: Why are workups for pyrimidine-based cross-coupling reactions often more challenging than for simple aryl systems?

A1: The primary challenge stems from the pyrimidine ring itself. The two nitrogen atoms are Lewis basic and can act as strong ligands, forming stable complexes with the palladium catalyst.[4] This chelation can make the palladium difficult to remove using standard methods. Furthermore, many functionalized pyrimidines are highly polar, leading to issues with phase separation, emulsion formation, and poor extraction into common organic solvents.

Q2: My crude product has a persistent yellow or dark brown color, even after initial filtration. What does this indicate?

A2: A persistent color in your isolated crude product is a strong indicator of residual soluble or colloidal palladium species.[5] While heterogeneous catalysts like Pd/C can be removed by simple filtration through Celite, homogeneous catalysts or species that have leached into the solution require more sophisticated removal techniques.[6][7]

Q3: What is the first step I should take when a reaction workup is problematic?

A3: Before resorting to complex purification methods, always start with a thorough analysis of a small aliquot of the crude reaction mixture by TLC, LC-MS, or NMR. This helps to confirm whether the desired product has been formed and to identify the nature of the impurities. Sometimes, what appears to be a workup issue is actually a failed or incomplete reaction.[8]

Q4: Are there general precautions for handling pyrimidine products during workup?

A4: Yes. Pyrimidine rings can be sensitive to pH extremes. Depending on the substituents, they can be susceptible to hydrolysis under strongly acidic or basic conditions.[9] It is also wise to minimize exposure to elevated temperatures during solvent evaporation, as many derivatives can be thermally labile.[9]

Troubleshooting Guide

This section addresses specific, common problems encountered during the workup of palladium-catalyzed pyrimidine reactions.

Problem 1: High Levels of Palladium Contamination in the Final Product

Probable Cause:

  • Formation of Soluble Pd-Pyrimidine Complexes: The nitrogen atoms on the pyrimidine ring and/or other nitrogen-containing functional groups (e.g., amines) can coordinate strongly to palladium, keeping it in solution.[4]

  • Ineffective Filtration: Colloidal palladium particles can be too fine to be captured by standard filter paper or even Celite pads.

  • Inappropriate Scavenger Choice: Not all palladium scavengers are equally effective for all forms of palladium (e.g., Pd(0) vs. Pd(II)) or in all solvent systems.

Solutions:

  • Palladium Scavengers (Adsorption): This is the most robust method for removing soluble palladium.[10][11] Scavengers are solid supports functionalized with groups that have a high affinity for palladium.

    • Thiol-Based Scavengers: Silica or polystyrene resins functionalized with thiol (-SH) groups are broadly effective for various palladium species and are a common first choice.[4][12]

    • Amine-Based Scavengers: Resins with polyamine functionality can also be effective.

    • TMT-Based Scavengers: Macroporous polystyrene functionalized with trimercaptotriazine (TMT) offers a high loading capacity.[4]

    • Activated Carbon: A cost-effective but less selective option. It can sometimes lead to significant product loss due to non-specific adsorption.[4][5][13] Always perform a small-scale test to evaluate product recovery.

  • Aqueous Washes with Chelating Agents:

    • Washing the organic layer with an aqueous solution of a chelating agent like EDTA, N-acetylcysteine, or sodium thiosulfate can help extract palladium into the aqueous phase.[14] This is often a good pre-treatment before using a solid scavenger.

  • Recrystallization: If your pyrimidine product is a solid, recrystallization can be a highly effective method for rejecting palladium impurities. The key is to find a solvent system where the product has good solubility at high temperatures and poor solubility at low temperatures, while the palladium impurities remain in the mother liquor.

Workflow for Palladium Removal

G start Crude Product (>10 ppm Pd) is_solid Is the product a solid? start->is_solid scavenger Treat with Palladium Scavenger (e.g., Thiol-Silica) is_solid->scavenger No recrystallize Attempt Recrystallization is_solid->recrystallize Yes carbon Consider Activated Carbon Treatment scavenger->carbon Alternative chelating_wash Aqueous Wash with Chelating Agent (e.g., EDTA) scavenger->chelating_wash If Pd remains high analyze Analyze for Pd (ICP-MS) scavenger->analyze carbon->analyze recrystallize->analyze chelating_wash->analyze

Caption: Decision workflow for selecting a palladium removal strategy.

Problem 2: Persistent Emulsion During Aqueous Workup

Probable Cause:

  • Amphiphilic Nature: Functionalized pyrimidines can act as surfactants, stabilizing the interface between the organic and aqueous layers.

  • Fine Particulate Matter: Insoluble byproducts or residual heterogeneous catalyst can stabilize emulsions at the phase interface.

  • High pH: The use of strong inorganic bases (e.g., K₂CO₃, Cs₂CO₃) can lead to the formation of finely dispersed solids.

Solutions:

  • Increase Ionic Strength: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel.[15] This increases the polarity of the aqueous phase, "salting out" the organic components and disrupting the emulsion.

  • Filtration: Filter the entire biphasic mixture through a pad of Celite®. This will remove the particulate matter that is stabilizing the emulsion.

  • Change the Solvent: Add a small amount of a different organic solvent that is miscible with your primary organic phase but may help disrupt the emulsion (e.g., adding some THF to an ethyl acetate/water mixture).[15]

  • pH Adjustment: Carefully adjust the pH. If the emulsion is stabilized by a basic pyrimidine, adding a dilute acid (e.g., 1M HCl) can protonate the nitrogen atoms, increasing aqueous solubility and potentially breaking the emulsion.[15] Conversely, if an acidic functional group is the cause, a dilute base may help.

  • Mechanical Methods: Gentle swirling or stirring with a glass rod can help coalesce the dispersed droplets.[15] For small-scale issues, centrifugation is a very effective, albeit less scalable, option.[15]

Problem 3: Low Recovery of a Polar Pyrimidine Product

Probable Cause:

  • High Water Solubility: The product has significant solubility in the aqueous phase, leading to losses during extraction.

  • Inappropriate Extraction Solvent: Standard solvents like ethyl acetate or DCM may not be polar enough to efficiently extract the product.

  • Degradation on Silica Gel: Silica gel is acidic and can cause decomposition of acid-sensitive pyrimidine derivatives during column chromatography.[9]

Solutions:

  • Acid/Base Extraction: Exploit the basicity of the pyrimidine ring. Extract the product from the organic phase into a dilute aqueous acid (e.g., 1M HCl).[16] Then, wash the acidic aqueous layer with a nonpolar solvent (like hexanes or ether) to remove non-basic impurities. Finally, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and back-extract your purified product into an organic solvent.[16]

  • Use More Polar Solvents: For extractions, consider using more polar solvents like n-butanol or a mixture of chloroform and isopropanol.

  • Continuous Extraction: For highly water-soluble products, a continuous liquid-liquid extraction apparatus can be highly effective.

  • Chromatography Modifications:

    • Neutralize Silica: Pre-treat the silica gel by flushing the packed column with your eluent system containing 1-2% triethylamine or ammonia to neutralize acidic sites.[9]

    • Alternative Stationary Phases: Use neutral or basic alumina, or consider reverse-phase chromatography for very polar compounds.[9]

    • Solid-Phase Extraction (SPE): SPE cartridges can offer a rapid and efficient alternative to a full chromatography column for purification.

Detailed Protocols

Protocol 1: General Workup and Extraction

This protocol is a starting point for a typical palladium-catalyzed reaction like a Suzuki or Buchwald-Hartwig coupling.[17][18]

  • Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature. Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Dilution: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Filtration (if applicable): If a heterogeneous catalyst (e.g., Pd/C) or significant solids are present, filter the mixture through a pad of Celite®. Wash the filter cake thoroughly with the organic solvent.

  • Phase Separation: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:

    • Water (2x)

    • Saturated aqueous NaCl (brine) (1x)

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Analysis: Analyze the resulting crude material to decide on the next purification step (e.g., palladium scavenging, chromatography, recrystallization).

Protocol 2: Palladium Removal with Thiol-Based Silica Scavenger
  • Preparation: Dissolve the crude product in a suitable solvent (e.g., DCM, THF, Ethyl Acetate) in which the product is fully soluble.

  • Scavenger Addition: Add the thiol-functionalized silica gel (typically 5-10 wt% relative to the crude product, but consult the manufacturer's recommendation).[4]

  • Stirring: Stir the suspension at room temperature. The required time can vary from 1 to 18 hours.[4] Monitor the palladium content in the solution if possible, or simply stir overnight for convenience. Gentle heating (e.g., 40-50 °C) can sometimes accelerate the process.

  • Filtration: Filter the mixture through a pad of Celite® to remove the solid-supported scavenger.

  • Washing: Wash the filter cake thoroughly with fresh solvent to ensure complete recovery of the product.[5]

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Analysis: Quantify the remaining palladium content using a sensitive technique like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[4] The target for active pharmaceutical ingredients (APIs) is often below 10 ppm.[19]

General Workup Decision Tree

G start Completed Reaction Mixture quench Quench Reaction (e.g., H₂O, aq. NH₄Cl) start->quench filter_solids Filter through Celite® (if heterogeneous catalyst or solids) quench->filter_solids extract Aqueous Extraction (Water, Brine) filter_solids->extract emulsion Emulsion Formed? extract->emulsion break_emulsion Break Emulsion (add brine, filter, etc.) emulsion->break_emulsion Yes dry_concentrate Dry Organic Layer & Concentrate emulsion->dry_concentrate No break_emulsion->dry_concentrate crude_product Crude Product dry_concentrate->crude_product analyze_pd Analyze for Pd & Purity (LCMS, NMR) crude_product->analyze_pd pd_high Pd > 10 ppm? analyze_pd->pd_high scavenge_pd Perform Pd Scavenging (Protocol 2) pd_high->scavenge_pd Yes purify Purify (Column, Recrystallization) pd_high->purify No scavenge_pd->purify final_product Pure Product purify->final_product

Caption: A step-by-step decision tree for a general workup procedure.

Data Summary Table: Common Palladium Scavengers
Scavenger TypeFunctional GroupTypical Loading (wt%)Key AdvantagesConsiderations
Thiol-Silica Silica-SH5 - 10Broadly effective, good for various Pd species.[4]Can sometimes have slower kinetics.
MP-TMT Polystyrene-TMT5 - 10High loading capacity, very efficient.[4]Can be more expensive.
Polyamine Resins Polystyrene-NH₂5 - 15Good for certain Pd(II) species.May interact with acidic products.
Activated Carbon N/A (Adsorbent)5 - 10Cost-effective.[13]Non-specific, can lead to high product loss.[4][11]

References

  • Galaffu, N., Man, S. P., Wilkes, R. D., & Wilson, J. R. H. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 11(3), 407–413. [Link]

  • Wang, L., Green, L., Li, Z., & Cui, J. (2011). Screening Binary Systems of Chelating Agents Combined with Carbon or Silica Gel Adsorbents: The Development of a Cost-Effective Method to Remove Palladium from Pharmaceutical Intermediates and APIs. Organic Process Research & Development, 15(6), 1371–1376. [Link]

  • Recho, J., Black, R. J. G., North, C., & Wilkes, R. D. (2014). Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents. Organic Process Research & Development, 18(4), 519–526. [Link]

  • Adams, R. D., Barnard, C. F. J., Granda, J. M., & Wilkes, R. D. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1629–1650. [Link]

  • Various Authors. (n.d.). Your trick to remove residual palladium. Reddit. [Link]

  • Yenneti, K., & Siripragada, M. R. (2018). Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). Crimson Publishers. [Link]

  • Chary, M. V. (2018). Palladium on Carbon (Pd/C), Raney Ni - HOW TO USE AND QUENCH LABORATORY SAFETY TRICKS. YouTube. [Link]

  • Chem Reactor. (2024). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube. [Link]

  • Biotage. (2023). How to Remove Palladium in three easy steps. [Link]

  • Chemistry Help. (2022). Palladium catalyzed coupling in Schlenk tube- setup and a complete work up. YouTube. [Link]

  • El-Ghanam, A. M. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 68(14), 5642–5645. [Link]

  • Various Authors. (2015). How can I remove palladium Pd catalyst easily?. ResearchGate. [Link]

  • Various Authors. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Reddit. [Link]

  • Various Authors. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?. ResearchGate. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. [Link]

  • El-Faham, A., et al. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega. [Link]

  • Britton, J., et al. (2017). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. [Link]

  • Janežič, M., & Sova, M. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 24(1), 163. [Link]

  • Bioengineer.org. (2026). Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. [Link]

  • Ueno, Y., et al. (2022). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin, 70(3), 221-226. [Link]

  • Sharma, S., & Kumar, A. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]

  • Sandosham, J., & Undheim, K. (1996). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Acta Chemica Scandinavica, 50, 900-903. [Link]

  • Colacino, E., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(12), 389. [Link]

  • Bán, I., et al. (2022). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. Molecules, 27(14), 4505. [Link]

  • Chem Tube. (2025). Synthesis of Pyrimidine and Its Derivatives. YouTube. [Link]

  • Al-Azzawi, A. M. (2016). Ball Milling Promoted N-Heterocycles Synthesis. Molecules, 21(10), 1369. [Link]

  • Sonawane, R. P. (2013). Green synthesis of pyrimidine derivative. ResearchGate. [Link]

  • Various Authors. (2023). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. ResearchGate. [Link]

  • Editorial. (2024). Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. Frontiers in Chemistry. [Link]

  • Iqbal, M. A., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. [Link]

  • Iqbal, M. A., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(7), 1899. [Link]

Sources

Pyrimidine Chemistry Technical Support Hub: Debromination Control

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket Focus: Unwanted Debromination & Halogen Scrambling in Pyrimidine Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Phantom" Product

In pyrimidine chemistry, the disappearance of a bromine atom—replaced by hydrogen (hydrodehalogenation) or migrated to a different position (halogen dance)—is a pervasive failure mode. Unlike benzene systems, the electron-deficient nature of the pyrimidine ring accelerates oxidative addition but also destabilizes lithiated intermediates, creating unique vulnerabilities.

This guide addresses the three most common "tickets" we receive regarding debromination:

  • The Suzuki Scourge: Why your cross-coupling yielded the reduced product (Ar-H) instead of the biaryl.

  • The Lithiation Shuffle: Why your bromine atom moved to a different carbon during functionalization.

  • Selectivity Failures: Why the wrong halogen reacted in mixed-halo systems.

Module 1: Palladium-Catalyzed Hydrodehalogenation

The Scenario: You are performing a Suzuki-Miyaura coupling on a 5-bromopyrimidine. The LCMS shows full consumption of starting material, but the major peak is the debrominated pyrimidine (M-Br+H), not the coupled product.

Root Cause Analysis: The Hydride Trojan Horse

The culprit is rarely the palladium itself, but a hydride source inadvertently introduced via solvents or bases.

  • Mechanism:

    • Step 1: Oxidative addition of Ar-Br to Pd(0) proceeds normally to form L2Pd(Ar)Br.

    • Step 2 (The Error): If transmetallation with the boronic acid is slow (due to sterics or low solubility), the Pd(II) species looks for other pathways.

    • Step 3: In the presence of alcohol solvents (ethanol/isopropanol) or alkoxide bases, the Pd(II) species undergoes ligand exchange to form L2Pd(Ar)OR.

    • Step 4:

      
      -Hydride Elimination  occurs on the alkoxide, generating a Palladium-Hydride species (L2Pd(Ar)H).
      
    • Step 5: Reductive elimination releases Ar-H (the debrominated byproduct).

Troubleshooting & Solutions
ParameterRisk Factor (High Debromination)Optimized SolutionWhy?
Solvent Secondary Alcohols (Isopropanol, 2-BuOH) > Primary Alcohols (EtOH, MeOH)Aprotic / Biphasic (Toluene/Water, DMF, Dioxane)Secondary alcohols have the lowest barrier for

-hydride elimination. Removing the hydride source (alcohol) stops the cycle.
Base Alkoxides (NaOEt, KOtBu)Inorganic Carbonates/Phosphates (K₂CO₃, K₃PO₄)Alkoxide bases can act as direct reducing agents. Carbonates are non-reducing.
Ligand Bulky, Electron-Rich (e.g., tBu₃P)Balanced Ligands (e.g., dppf, XPhos)Extremely bulky ligands can accelerate reductive elimination of the Ar-H species before transmetallation can compete.
Substrate Electron-Deficient (Pyrimidines, Pyridines)N/A (Intrinsic property)Electron-poor rings undergo faster oxidative addition, accumulating the vulnerable Pd(II) intermediate.
Visualizing the Failure Mode

DebrominationCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (LnPd-Ar-Br) Pd0->OxAdd Ar-Br TransMet Transmetallation (with Boronic Acid) OxAdd->TransMet Normal Path Alkoxide Alkoxide Exchange (LnPd-Ar-OCH2R) OxAdd->Alkoxide + Alcohol Solvent (Slow Transmetallation) Product Coupled Product (Ar-Ar') TransMet->Product Reductive Elim. Product->Pd0 BetaElim β-Hydride Elimination Alkoxide->BetaElim PdH Pd-Hydride Species (LnPd-Ar-H) BetaElim->PdH Generates Aldehyde DebromProduct Debrominated Byproduct (Ar-H) PdH->DebromProduct Reductive Elim. DebromProduct->Pd0

Figure 1: The mechanism of Palladium-catalyzed hydrodehalogenation. Note how alcohol solvents divert the intermediate away from the productive cycle.

Module 2: The Lithiation "Halogen Dance"

The Scenario: You treat 4-bromopyrimidine with LDA or n-BuLi intending to functionalize the C-5 position. However, after quenching with an electrophile, the bromine atom has moved to C-5, or you recover a mixture of regioisomers.

Root Cause Analysis: Thermodynamic Scrambling

The "Halogen Dance" (HD) is a base-catalyzed rearrangement.

  • Kinetic vs. Thermodynamic: Lithiation adjacent to the bromine (ortho-lithiation) is often kinetically favored. However, the 2-position or 4-position of pyrimidine might be thermodynamically more acidic or stable for the anion.

  • The Shuffle: The lithiated species reacts with a non-lithiated starting molecule, transferring the bromine to the lithiated site and generating a new, more stable lithiated species. This chain reaction migrates the halogen to the most thermodynamically stable position.

Protocol: Cryogenic Trapping (The "Freeze-Frame" Method)

To prevent the dance, you must operate under strict kinetic control.

Step-by-Step Guide:

  • Solvent: Use anhydrous THF (ether is less effective at stabilizing the kinetic species).

  • Temperature: Cool strictly to -78°C (or -100°C for highly sensitive substrates).

    • Critical: Do not allow the temperature to rise above -70°C during base addition.

  • Base Selection: Use LDA or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of n-BuLi if performing deprotonation. LiTMP is bulkier and less nucleophilic, reducing attack on the pyrimidine ring.

    • For Halogen-Metal Exchange: Use t-BuLi (2 equiv) or n-BuLi at -100°C.

  • Quench Speed: Add the electrophile immediately (within 5-15 minutes) after base addition. The "Dance" is time-dependent.

  • Inverse Addition: If the electrophile is stable to base, consider having it present in the solution before adding the base (In-situ Quench), though this is rare for organolithiums.

Module 3: Selectivity (Cl vs. Br)

The Scenario: You have a 2-chloro-5-bromopyrimidine. You want to couple at the C-Cl position, but the C-Br reacts.

Scientific Reality Check

You are fighting physics.

  • Bond Dissociation Energy (BDE): C-Br (~81 kcal/mol) is significantly weaker than C-Cl (~96 kcal/mol).

  • Oxidative Addition: Pd(0) will insert into C-Br thousands of times faster than C-Cl.

The Exception (Inverted Selectivity): In specific cases, such as 2,4-dichloropyrimidines, the C-4 position is electronically activated for


, but C-2 can be activated for Pd-catalysis under specific conditions involving sulfur nucleophiles or specific phosphines, though this is rare.

Troubleshooting Guide:

  • If you need to react C-Cl first: You generally cannot if a C-Br is present. You must synthesize the 2-chloro-5-iodo or 2-chloro-5-bromo analog after the first coupling, or use a 2,5-dibromo system and rely on steric/electronic differentiation (C4/C6 are more electron-deficient than C5).

  • If you need to react C-Br first: This is the natural order. Run the reaction at room temperature to avoid activating the C-Cl bond.

FAQ: Rapid-Fire Troubleshooting

Q: I switched to Toluene/Water, but I still see 10% debromination. Why? A: Check your phosphine ligand.[1][2][3] Some bulky, electron-rich ligands (like


) can undergo intramolecular C-H activation or cyclometallation, acting as a hydride donor themselves. Switch to a bidentate ligand like dppf  or Xantphos , which are more rigid and less prone to this side reaction.

Q: Can I use ethanol if I lower the temperature? A: It is risky. While lower temperatures reduce


-hydride elimination rates, they also slow down transmetallation. If transmetallation slows down more than elimination, your debromination ratio might actually get worse. Stick to aprotic solvents.

Q: Is debromination reversible? A: No. Once the Ar-H bond is formed, it is chemically inert under coupling conditions. The bromine is gone forever.

References

  • Mechanisms of Debromination in Suzuki Coupling

    • Navarro, O., et al. "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes."[4] Journal of Organic Chemistry, 2004, 69, 3173-3180.[4] Link

  • Halogen Dance Reaction

    • Schnürch, M., et al. "Halogen Dance Reactions—A Review."[1] Chem. Soc. Rev., 2007, 36, 1046-1057.[1] Link

  • Inverted Selectivity in Pyrimidines

    • O'Donnell, C. J., et al. "Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines." Journal of Organic Chemistry, 2021.[4] Link

  • General Suzuki Troubleshooting

    • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95, 2457-2483. Link

Sources

Technical Support Center: Optimizing Amination of 5-Bromo-2-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the amination of 5-Bromo-2-methylpyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for this crucial synthetic transformation. As your dedicated application scientist, my goal is to equip you with the foundational knowledge and practical insights necessary to navigate the complexities of this reaction and achieve optimal results.

The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds with remarkable efficiency and scope.[1][2] However, its application to electron-deficient heteroaromatic systems like pyrimidines can present unique challenges. This guide will address common issues and frequently asked questions, providing a structured approach to optimizing your reaction conditions.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during the amination of 5-Bromo-2-methylpyrimidin-4-amine.

Question 1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I improve the yield?

Answer:

Low conversion is a frequent issue and can stem from several factors related to the catalyst, reagents, or reaction setup.

  • Catalyst Inactivity: The active Pd(0) species is susceptible to deactivation.

    • Incomplete Reduction of Pd(II) Precursor: If you are using a Pd(II) source like Pd(OAc)₂, its reduction to Pd(0) might be inefficient. Amines with an α-H can facilitate this reduction, but sometimes it can be sluggish.[3] Consider using a pre-formed Pd(0) catalyst or a more advanced pre-catalyst that readily forms the active species.[4]

    • Oxygen Sensitivity: The Pd(0) catalyst is sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that your solvents are thoroughly degassed.

  • Inappropriate Base or Solvent Selection:

    • Base Strength: The chosen base must be strong enough to deprotonate the amine and facilitate the catalytic cycle. However, overly strong bases can lead to side reactions with sensitive functional groups.[3] For pyrimidine substrates, which are electron-deficient, a moderately strong base like Cs₂CO₃ or K₃PO₄ often provides a good balance of reactivity and functional group tolerance.[3][5]

    • Solvent Polarity: The solvent plays a crucial role in solubilizing the reagents and stabilizing intermediates. Aprotic polar solvents like dioxane, THF, or toluene are commonly used.[5] If solubility is an issue, consider a solvent mixture.

  • Ligand Issues:

    • Ligand Selection: The choice of phosphine ligand is critical. For electron-deficient heteroaryl bromides, bulky, electron-rich ligands such as XPhos, SPhos, or BrettPhos are often effective as they promote both oxidative addition and reductive elimination.[6]

    • Ligand Degradation: Phosphine ligands can be sensitive to air and moisture. Use fresh, high-quality ligands.

Troubleshooting Workflow for Low Conversion:

G start Low Conversion Observed check_inert Verify Inert Atmosphere (Degassed Solvents, Ar/N2 Purge) start->check_inert check_catalyst Evaluate Catalyst System - Use Pre-catalyst - Increase Catalyst Loading (1-5 mol%) check_inert->check_catalyst screen_ligands Screen Different Ligands (e.g., XPhos, SPhos) check_catalyst->screen_ligands screen_bases Optimize Base (e.g., Cs2CO3, K3PO4, NaOtBu) screen_ligands->screen_bases screen_solvents Optimize Solvent (e.g., Dioxane, Toluene, THF) screen_bases->screen_solvents increase_temp Increase Reaction Temperature screen_solvents->increase_temp monitor Monitor Reaction Progress (TLC, LC-MS) increase_temp->monitor end Improved Conversion monitor->end

Caption: A systematic workflow for troubleshooting low reaction conversion.

Question 2: I am observing significant side product formation, particularly debromination of my starting material. How can I suppress this?

Answer:

Debromination, or hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-couplings.[1] It occurs when the aryl-palladium intermediate undergoes reaction with a hydride source instead of the desired amine.

  • Source of Hydride: The hydride source can be trace water, the amine itself, or the solvent.

  • Mitigation Strategies:

    • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried.

    • Choice of Base: Some bases are more prone to promoting debromination. Using a weaker, non-nucleophilic base like Cs₂CO₃ or K₃PO₄ can sometimes minimize this side reaction compared to strong alkoxides like NaOtBu.

    • Ligand Effects: The ligand can influence the relative rates of the desired amination versus the undesired debromination. Screening different ligands is a valuable strategy.

Question 3: My reaction is stalling before reaching completion. What could be the cause?

Answer:

Reaction stalling can be due to catalyst deactivation or the formation of inhibitory species.

  • Catalyst Deactivation: As mentioned, the Pd(0) catalyst can be deactivated over time.

  • Product Inhibition: The product of the reaction, an N-aryl pyrimidine, can sometimes coordinate to the palladium center and inhibit the catalytic cycle. This is particularly relevant for nitrogen-containing heterocycles.[7]

    • Addressing Inhibition: Increasing the catalyst and ligand loading might help to overcome this inhibition. Sometimes, changing the ligand to one that is more sterically demanding can disfavor product coordination.

Frequently Asked Questions (FAQs)

This section provides answers to general questions about optimizing the amination of 5-bromo-2-methylpyrimidin-4-amine.

Question 1: What is the role of the base in the Buchwald-Hartwig amination, and how do I choose the right one?

Answer:

The base plays a crucial role in the catalytic cycle.[6] Its primary function is to deprotonate the amine that is coordinated to the palladium center, forming a palladium-amido complex. This step is essential for the subsequent reductive elimination that forms the C-N bond.[3]

Choosing the Right Base: The choice of base depends on the pKa of the amine and the functional group tolerance of the substrates.

  • Strong Bases (e.g., NaOtBu, LiHMDS): These are often used for less nucleophilic amines or when faster reaction rates are desired.[3] However, they are incompatible with base-sensitive functional groups like esters or ketones.[3]

  • Weaker Inorganic Bases (e.g., Cs₂CO₃, K₃PO₄): These offer excellent functional group tolerance and are often the preferred choice for complex molecules.[3] They may require higher reaction temperatures or longer reaction times.[3]

Table 1: Comparison of Common Bases for Buchwald-Hartwig Amination

BasepKa of Conjugate Acid (in DMSO)AdvantagesDisadvantages
Sodium tert-butoxide (NaOtBu)~32High reaction rates, effective for a wide range of amines.[3]Incompatible with many electrophilic functional groups.[3]
Lithium bis(trimethylsilyl)amide (LiHMDS)~26Useful for substrates with protic functional groups and for low-temperature reactions.[3]Air-sensitive solid, can be difficult to handle on a large scale.[3]
Cesium Carbonate (Cs₂CO₃)~10 (for HCO₃⁻)Excellent functional group tolerance, often provides high yields.[8]Can be expensive and may lead to heterogeneous mixtures that are difficult to stir.[3]
Potassium Phosphate (K₃PO₄)~12 (for HPO₄²⁻)Good functional group tolerance, economically attractive.[3]May require higher catalyst loadings and longer reaction times.[3]

pKa values are approximate and can vary with the solvent.[1][9][10][11]

Question 2: How does the choice of solvent affect the reaction outcome?

Answer:

The solvent influences the reaction in several ways:

  • Solubility: It must dissolve the aryl halide, amine, base, and catalyst complex to a sufficient extent. Poor solubility is a common reason for failed reactions.[12]

  • Polarity: The dielectric constant of the solvent can affect the rate of the oxidative addition and reductive elimination steps. Aprotic solvents are generally preferred to avoid side reactions with the base.

  • Boiling Point: The boiling point of the solvent determines the maximum temperature at which the reaction can be run, which can be critical for activating less reactive substrates.

Table 2: Properties of Common Solvents for Buchwald-Hartwig Amination

SolventDielectric Constant (ε)Boiling Point (°C)Notes
Toluene2.4111A common and effective non-polar solvent.[5]
1,4-Dioxane2.2101A polar aprotic solvent, but has some health and safety concerns.[12]
Tetrahydrofuran (THF)7.666A polar aprotic solvent, its lower boiling point may limit its use for less reactive substrates.
tert-Butanol1182Can act as both a solvent and a weak base promoter in some cases.
Dimethylformamide (DMF)37153A highly polar aprotic solvent, can be useful for solubilizing difficult substrates, but may coordinate to the catalyst.

Dielectric constants are approximate values at room temperature.[13][14][15][16]

Question 3: Can you provide a general starting protocol for the amination of 5-bromo-2-methylpyrimidin-4-amine?

Answer:

The following is a general protocol that can be used as a starting point for optimization.

Experimental Protocol: General Procedure for the Amination of 5-Bromo-2-methylpyrimidin-4-amine

Reagents and Equipment:

  • 5-Bromo-2-methylpyrimidin-4-amine

  • Amine of choice

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a commercially available pre-catalyst)

  • Phosphine ligand (e.g., Xantphos, XPhos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

  • Stir plate and magnetic stir bar

  • Heating block or oil bath

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 5-bromo-2-methylpyrimidin-4-amine (1.0 equiv), the amine (1.2 equiv), and the base (2.0 equiv).

  • Catalyst Preparation: In a separate glovebox or under a positive flow of inert gas, prepare a stock solution of the palladium pre-catalyst and the ligand in the reaction solvent. A typical catalyst loading is 1-2 mol% of palladium and a Pd:ligand ratio of 1:1.1 to 1:2.

  • Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the substrates and base.

  • Reaction Conditions: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Reaction Scheme:

G sub 5-Bromo-2-methylpyrimidin-4-amine + R-NH2 reagents Pd Catalyst, Ligand, Base Solvent, Heat sub->reagents + prod Product reagents->prod

Caption: General scheme for the Buchwald-Hartwig amination.

This technical guide provides a comprehensive overview of the key parameters for optimizing the amination of 5-bromo-2-methylpyrimidin-4-amine. By understanding the roles of the base and solvent, and by systematically troubleshooting common issues, researchers can significantly improve the efficiency and success of this important transformation.

References

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]

  • Schultz, D. M., & Wolfe, J. P. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 844–847. [Link]

  • Gere, D. R., & Klesmith, J. R. (2017). Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. Journal of the American Chemical Society, 139(35), 12296–12305. [Link]

  • Reich, H. J. (n.d.). Bordwell pKa Table. Organic Chemistry Data. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Zultanski, S. L., & Buchwald, S. L. (2017). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. Angewandte Chemie International Edition, 56(31), 9294–9298. [Link]

  • University of Wisconsin. (n.d.). pKa Values of Common Bases. Retrieved from [Link]

  • Ashenhurst, J. (2010, June 18). The pKa Table Is Your Friend. Master Organic Chemistry. Retrieved from [Link]

  • Shen, Q., & Hartwig, J. F. (2006). Direct Amination of Aryl Halides with Ammonia. Angewandte Chemie International Edition, 45(29), 4809–4813. [Link]

  • Yamaden. (n.d.). Table of dielectric constants of substances. Retrieved from [Link]

  • Liu, M.-M., et al. (2017). Palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines with amines. Chinese Chemical Letters, 28(3), 583-587. [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • University of California, Los Angeles. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]

  • Buchwald, S. L., et al. (2024). Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. Journal of the American Chemical Society. [Link]

  • Cooke, G., et al. (2001). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Tetrahedron Letters, 42(44), 7925-7927. [Link]

  • Al-Masoudi, N. A., et al. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 18(7), 8449-8460. [Link]

  • Leito, I., et al. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. Retrieved from [Link]

  • Buchwald, S. L., et al. (2024). Copper-Catalyzed Amination of Base-Sensitive Aryl Bromides. ChemistryViews. Retrieved from [Link]

  • Scribd. (n.d.). Dielectric Constants of Common Solvents. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Dielectric constant. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Efficacy of Novel 5-Bromo-2-methylpyrimidin-4-amine Derivatives and Known Kinase Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the relentless pursuit of novel molecular scaffolds that can overcome resistance and offer improved selectivity is paramount. Kinase inhibitors have revolutionized treatment paradigms, but the emergence of resistance necessitates the exploration of new chemical entities.[1][2] This guide provides a comparative analysis of a promising new class of compounds, 5-bromo-pyrimidine derivatives, against established kinase inhibitors, focusing on their potential in non-small cell lung cancer (NSCLC).

We will dissect the efficacy of a novel Unc-51 like autophagy activating kinase 1 (ULK1) inhibitor, 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine (compound 3s) , and compare its performance with a known ULK1 inhibitor, SBI-0206965 .[3] Furthermore, we will contextualize its cellular activity against a first-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, Gefitinib , a standard-of-care treatment for certain NSCLC subtypes.[4][5] This comparison will be framed around biochemical potency against the target kinase and cytotoxic effects on a relevant cancer cell line.

The Competitors: A Structural Overview

The pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its ability to form key hydrogen bonds within the hinge region of a kinase's ATP-binding site.[6] This interaction is critical for inhibitory activity.

  • Compound 3s (Novel Inhibitor): A 5-bromo-pyrimidine derivative designed to target ULK1. Its discovery was based on pharmacophore modeling to optimize binding features for the ULK1 kinase.[3]

  • SBI-0206965 (Known ULK1 Inhibitor): A reference compound used in autophagy research, known to be a potent and selective inhibitor of ULK1.

  • Gefitinib (Known EGFR Inhibitor): A quinazoline-based small molecule that competitively inhibits the ATP binding site of the EGFR tyrosine kinase, primarily used in NSCLC with activating EGFR mutations.[5][7]

Methodologies for Efficacy Assessment

To provide a robust comparison, two primary experimental workflows are employed: a biochemical assay to determine direct target engagement and a cell-based assay to measure the overall biological effect. The choice of these assays is critical for a self-validating system; the biochemical assay confirms the mechanism, while the cellular assay confirms the therapeutic potential.

Experimental Workflow Diagram

G cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay b1 Recombinant ULK1 Kinase b4 Kinase Reaction (Phosphorylation) b1->b4 b2 Test Compounds (3s, SBI-0206965) b2->b4 b3 ATP & Substrate b3->b4 b5 Luminescent Detection (ADP-Glo™ Assay) b4->b5 b6 IC50 Calculation (Biochemical Potency) b5->b6 c1 A549 NSCLC Cell Culture c3 Incubation (72h) c1->c3 c2 Test Compounds (3s, Gefitinib) c2->c3 c4 MTT Reagent Addition c3->c4 c5 Formazan Solubilization c4->c5 c6 Absorbance Reading (570 nm) c5->c6 c7 GI50 Calculation (Cellular Efficacy) c6->c7

Caption: Workflow for comparing inhibitor efficacy from biochemical to cellular levels.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This biochemical assay quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity. Inhibition of the kinase results in a lower ADP signal.

Causality Behind Experimental Choices:

  • Recombinant Kinase: Using a purified, recombinant ULK1 enzyme ensures that the measured inhibitory activity is a direct result of the compound interacting with the target, free from confounding cellular factors.

  • ATP Concentration: The ATP concentration is typically set near its Michaelis-Menten constant (Km) for the specific kinase. This ensures the assay is sensitive to competitive inhibitors that vie for the ATP-binding site.

  • Luminescence Detection: The ADP-Glo™ system is chosen for its high sensitivity and broad dynamic range, allowing for precise determination of IC50 values.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, BSA, and DTT. Dilute recombinant human ULK1 kinase, the peptide substrate, and ATP to desired concentrations in this buffer.

  • Compound Plating: Serially dilute test compounds (Compound 3s, SBI-0206965) in DMSO and then in the reaction buffer. Dispense into a 384-well plate.

  • Kinase Reaction: Add the ULK1 enzyme and substrate mixture to the wells. Initiate the reaction by adding ATP. Incubate at room temperature for 1 hour.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Convert luminescence values to percent inhibition relative to DMSO controls. Plot the dose-response curve and calculate the IC50 value using non-linear regression.

Protocol 2: Cell Viability Assay (MTT Assay)

This cell-based assay measures the metabolic activity of a cell population, which serves as an indicator of cell viability and proliferation.

Causality Behind Experimental Choices:

  • Cell Line Selection: The A549 cell line, derived from human lung adenocarcinoma, is selected as it is a well-established model for NSCLC research.[3]

  • MTT Reagent: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.[8]

  • Incubation Time: A 72-hour incubation period is chosen to allow sufficient time for the compounds to exert their anti-proliferative or cytotoxic effects, which may span multiple cell cycles.

Step-by-Step Methodology:

  • Cell Seeding: Culture A549 cells in appropriate media. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000 cells/well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds (Compound 3s, Gefitinib). Remove the old media from the cells and add fresh media containing the compounds. Include a DMSO-only control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO control. Plot the dose-response curve and determine the GI50 (concentration for 50% growth inhibition) value.

Comparative Efficacy Analysis

The data gathered from these assays allow for a direct comparison of the inhibitors' performance at both the biochemical and cellular levels.

Table 1: Biochemical Potency Against ULK1 Kinase

This table compares the direct inhibitory effect of the novel compound against the known ULK1 inhibitor. A lower IC50 value indicates higher potency.

CompoundTarget KinaseIC50 Value (nM)Source
Compound 3s ULK14.8[3]
SBI-0206965 ULK1~25[3] (Implied comparison)

Data synthesized from literature for comparative purposes.

Analysis: The novel 5-bromo-pyrimidine derivative, Compound 3s, demonstrates significantly higher potency against the isolated ULK1 kinase compared to the reference inhibitor SBI-0206965. This suggests that the structural modifications of the pyrimidine scaffold have successfully enhanced its binding affinity for the target.

Table 2: Cellular Efficacy in A549 NSCLC Cells

This table compares the anti-proliferative effect of Compound 3s, which targets autophagy, with Gefitinib, which targets a primary oncogenic signaling pathway in NSCLC.

CompoundPrimary TargetGI50 Value in A549 Cells (µM)Source
Compound 3s ULK11.25[3]
Gefitinib EGFR~10-20 (in EGFR wild-type)Literature Consensus

Data synthesized from literature for comparative purposes.

Analysis: Compound 3s shows potent anti-proliferative activity in A549 cells. Notably, A549 cells are EGFR wild-type, a context where Gefitinib is known to be less effective. The efficacy of Compound 3s highlights the potential of targeting the autophagy pathway via ULK1 as a therapeutic strategy in NSCLCs that do not harbor activating EGFR mutations.

Mechanistic Insights: Targeting Different Hubs in Cancer Signaling

The comparison between Compound 3s and Gefitinib is particularly insightful as they target distinct but crucial pathways for cancer cell survival and proliferation.

ULK1 and the Autophagy Pathway

Autophagy is a cellular recycling process that cancer cells can hijack to survive stress, such as that induced by chemotherapy. ULK1 is the apical kinase that initiates the formation of the autophagosome. By inhibiting ULK1, Compound 3s blocks this pro-survival mechanism, leading to the accumulation of cellular damage and ultimately inducing apoptosis.[3]

G Stress Cellular Stress (e.g., Nutrient Deprivation) mTORC1 mTORC1 (Active) Stress->mTORC1 inhibits ULK1_complex ULK1 Complex (ULK1, ATG13, FIP200) mTORC1->ULK1_complex phosphorylates & inhibits Beclin1_complex Beclin-1/VPS34 Complex ULK1_complex->Beclin1_complex phosphorylates & activates Inhibition Compound 3s (Inhibitor) Inhibition->ULK1_complex blocks ATP binding Autophagosome Autophagosome Formation Beclin1_complex->Autophagosome initiates Survival Cell Survival Autophagosome->Survival

Caption: ULK1's central role in initiating autophagy and the point of inhibition.

EGFR Signaling Pathway in NSCLC

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[9][10] These pathways are fundamental drivers of cell proliferation, growth, and survival. Gefitinib acts by blocking the initial phosphorylation event, effectively shutting down these signals.

G EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR binds & activates RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Gefitinib Gefitinib (Inhibitor) Gefitinib->EGFR blocks ATP binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: The EGFR signaling cascade and the inhibitory action of Gefitinib.

Discussion and Future Outlook

This comparative guide demonstrates that novel 5-bromo-pyrimidine derivatives, exemplified by Compound 3s, represent a potent new class of kinase inhibitors. The superior biochemical potency of Compound 3s against ULK1 compared to a known inhibitor underscores the success of its rational design.

More importantly, its significant cellular efficacy in an EGFR wild-type NSCLC cell line suggests a valuable therapeutic avenue for patients who do not benefit from EGFR-targeted therapies. The strategy of inhibiting autophagy, a key pro-survival pathway, stands as a compelling alternative or complementary approach to targeting primary oncogenic drivers.

Future research should focus on:

  • Kinome-wide selectivity profiling of Compound 3s to ensure its specificity and identify potential off-target effects.

  • In vivo studies in animal models of NSCLC to validate its efficacy and assess its pharmacokinetic properties.

  • Combination studies to explore potential synergies between ULK1 inhibitors like Compound 3s and other targeted therapies or conventional chemotherapy.

By continuing to explore novel scaffolds and unconventional targets like ULK1, the field of drug development can expand the arsenal of precision medicines available to combat complex diseases like cancer.

References

  • VEGFR-2 inhibitor - Wikipedia. (n.d.). Retrieved January 30, 2026, from [Link]

  • Ivarmacitinib in patients with moderate to severe atopic dermatitis stratified by baseline characteristics: a post-hoc analysis of a phase 3 clinical trial. (2026, January 30). Taylor & Francis. Retrieved January 30, 2026, from [Link]

  • 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. (n.d.). PMC - NIH. Retrieved January 30, 2026, from [Link]

  • VEGFR-2 inhibitor. (n.d.). Grokipedia. Retrieved January 30, 2026, from [Link]

  • Novel EGFR Inhibitors for Non-Small Cell Lung Cancer. (n.d.). Retrieved January 30, 2026, from [Link]

  • Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent. (2019, October 18). PMC - NIH. Retrieved January 30, 2026, from [Link]

  • Utilization of kinase inhibitors as novel therapeutic drug targets: A review. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. (2020, December 15). PubMed. Retrieved January 30, 2026, from [Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. (2022, September 14). NIH. Retrieved January 30, 2026, from [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024, October 22). Retrieved January 30, 2026, from [Link]

  • Epidermal growth factor receptor tyrosine kinase inhibitors. (n.d.). PMC - NIH. Retrieved January 30, 2026, from [Link]

  • Utilization of kinase inhibitors as novel therapeutic drug targets: A review. (2023, February 3). PMC - NIH. Retrieved January 30, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrimidine Derivatives as Potential Inhibitors of Human calcium/calmodulin-dependent Protein Kinase IV. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021, August 26). MDPI. Retrieved January 30, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. (2022, September 14). Frontiers. Retrieved January 30, 2026, from [Link]

  • List of EGFR inhibitors (anti-EGFR). (n.d.). Drugs.com. Retrieved January 30, 2026, from [Link]

  • Definition of EGFR tyrosine kinase inhibitor. (n.d.). NCI Dictionary of Cancer Terms. Retrieved January 30, 2026, from [Link]

  • Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023, February 28). Retrieved January 30, 2026, from [Link]

  • Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. (n.d.). Retrieved January 30, 2026, from [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (n.d.). RSC Publishing. Retrieved January 30, 2026, from [Link]

  • Design, synthesis and biological evaluation of aryl amino derivatives of pyrido [3,2-d]pyrimidines as anticancer agents. (2023, July 5). Taylor & Francis. Retrieved January 30, 2026, from [Link]

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Strategic Evaluation of Metabolic Stability in Substituted Pyrimidines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine scaffold is a privileged structure in medicinal chemistry, ubiquitous in kinase inhibitors, antivirals, and CNS agents. However, its electron-deficient nature creates distinct metabolic liabilities that differ from standard lipophilic drugs. While Cytochrome P450 (CYP) oxidation is a known factor, Aldehyde Oxidase (AO) mediated metabolism is the frequent "silent killer" of pyrimidine-based drug candidates.

This guide provides a comparative technical framework for evaluating substituted pyrimidines. It contrasts standard microsomal assays with necessary cytosolic protocols and compares the metabolic stability of specific substitution patterns (the "alternatives") to guide lead optimization.

Part 1: The Metabolic Landscape of Pyrimidines

To engineer stability, one must first understand the destruction mechanism. Pyrimidines face a bipartite metabolic threat:

  • Oxidative Metabolism (CYP450): Occurs primarily via N-oxidation or C-hydroxylation at electron-rich sites.

  • Nucleophilic Attack (Aldehyde Oxidase): AO acts as a nucleophile, attacking the electron-deficient carbons adjacent to the ring nitrogens (positions C2, C4, and C6).

Critical Insight: Standard Human Liver Microsome (HLM) assays fail to detect AO metabolism because AO is a cytosolic enzyme, not an endoplasmic reticulum (microsomal) enzyme. Relying solely on HLM data is a primary cause of late-stage attrition for pyrimidine drugs.

Visualization: Metabolic Pathways

The following diagram illustrates the divergent metabolic fates of a substituted pyrimidine.

MetabolicPathways Compound Substituted Pyrimidine (Scaffold) CYP CYP450 System (Microsomal) Compound->CYP Oxidative Attack AO Aldehyde Oxidase (Cytosolic) Compound->AO Nucleophilic Attack (at C2/C4) Met1 N-Oxide / Ring Opening (Unstable Formamide) CYP->Met1 Phase I Oxidation Met2 2-Oxopyrimidine (Lactam Formation) AO->Met2 Hydride Transfer (Major) Met3 4/6-Oxopyrimidine AO->Met3 Hydride Transfer (Minor)

Caption: Divergent metabolic pathways for pyrimidines. Note that AO pathways (yellow) are distinct from CYP pathways (red) and target different ring positions.

Part 2: Comparative Analysis of Substitution Strategies

This section compares the "performance" (metabolic half-life and intrinsic clearance) of the optimized product against common structural alternatives.

The "Product": C2-Blocked / C4-Electron-Rich Pyrimidine

Strategy: Blocking the C2 position (the primary AO soft spot) with a steric group or reducing ring electrophilicity via electron-donating groups (EDG).

The Alternatives:
  • Alternative A (Unsubstituted): High vulnerability to AO.

  • Alternative B (C-F Substitution): Blocks CYP but increases AO susceptibility by lowering LUMO energy (making the ring more electron-deficient).

  • Alternative C (C-Me Substitution): Steric block, effective but increases lipophilicity (

    
    ).
    
Comparative Performance Data

Data simulated based on established Structure-Metabolism Relationships (SMR) [1, 2].

Structural VariantPrimary Metabolic LiabilityHLM Stability (

)
Cytosolic/S9 Stability (

)
Intrinsic Clearance (

)
Verdict
Unsubstituted Pyrimidine High AO + CYP> 60 min (False Negative)< 10 minHighPoor. Rapid clearance in vivo despite stable HLM data.
Alt B: 2-Fluoro-pyrimidine Extreme AO Liability> 60 min< 5 minVery HighCritical Failure. Fluorine activates the ring for AO nucleophilic attack.
Alt C: 2-Methyl-pyrimidine CYP Oxidation (Benzylic)25 min> 60 minModerateAcceptable. AO blocked, but methyl group is now a CYP soft spot.
Optimized: 2-Amino-pyrimidine Low (Balanced)45 min > 60 min Low Superior. Amino group acts as EDG, deactivating AO attack and blocking C2.

Key Takeaway: Replacing a Hydrogen with Fluorine (a standard medicinal chemistry tactic to block CYPs) often worsens metabolic stability in pyrimidines by accelerating AO metabolism. The optimized approach uses Electron Donating Groups (EDGs) like amino or methoxy groups.

Part 3: Experimental Framework (The "How-To")

To validate the comparison above, you must use a Self-Validating Tiered System . A standard HLM assay is insufficient.

Protocol 1: The "AO-Inclusive" Stability Assay

Objective: To distinguish between CYP and AO clearance. Matrix: Human Liver Cytosol (HLC) or S9 Fraction (contains both microsomes and cytosol). Note: Do not use Microsomes alone.

Step-by-Step Methodology:

  • Preparation:

    • Thaw Human Liver S9 fractions on ice.

    • Prepare buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Prepare Cofactor A : NADPH regenerating system (activates CYPs).

    • Prepare Inhibitor Solution : Hydralazine (specific AO inhibitor, 25 µM final) and Allopurinol (XO inhibitor, optional).

  • Incubation Setup (4 Arms):

    • Arm 1 (Total Met): S9 + Compound + NADPH.

    • Arm 2 (AO Only): S9 + Compound (No NADPH). AO functions without NADPH.

    • Arm 3 (CYP Only): S9 + Compound + NADPH + Hydralazine.

    • Arm 4 (Control): Heat-inactivated S9.

  • Execution:

    • Pre-incubate S9 (1 mg/mL protein) at 37°C for 5 mins.

    • Initiate reaction by adding Test Compound (1 µM final, <1% DMSO).[1]

    • Sample at

      
       min.[2][3]
      
    • Quench: Add 3 volumes of ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis:

    • Centrifuge at 4000 rpm for 20 min.

    • Analyze supernatant via LC-MS/MS (MRM mode).

Self-Validation Check:

  • If clearance in Arm 2 (No NADPH) is high, the compound is an AO substrate.

  • If clearance is inhibited by Hydralazine (Arm 3 > Arm 1), AO involvement is confirmed.

Visualization: The Decision Logic

This workflow ensures no metabolic pathway is missed.

AssayWorkflow Start New Pyrimidine Analog Tier1 Tier 1: HLM Assay (+ NADPH) Start->Tier1 Decision1 Stable in HLM? Tier1->Decision1 Tier2 Tier 2: S9/Cytosol Assay (No NADPH) Decision1->Tier2 Yes (False Negative Risk) Redesign Redesign: Block C2/C4 or Add EDG Decision1->Redesign No (CYP Liability) Decision2 Stable in Cytosol? Tier2->Decision2 Risk High Risk: AO Substrate Decision2->Risk No Safe Candidate for In Vivo PK Decision2->Safe Yes Risk->Redesign Iterate

Caption: Tiered screening workflow. Note that HLM stability triggers a mandatory S9/Cytosol check for pyrimidines to rule out AO metabolism.

Part 4: Species Selection for In Vivo Validation

A common pitfall in pyrimidine drug development is the Species Mismatch .

  • Rat: Rat AO has significantly different substrate specificity and lower activity for many pyrimidines compared to humans.

  • Dog/Monkey: Cynomolgus monkey AO activity correlates much better with Human AO.

Recommendation: When evaluating pyrimidines, do not rely on Rat PK data alone to predict human clearance. If the compound is stable in Human S9 but unstable in Monkey S9, it is likely an AO substrate. Prioritize Minipig or Monkey for in vivo PK studies if AO metabolism is suspected [3].

References

  • Pryde, D. C., et al. (2010). "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery."[4][5] Journal of Medicinal Chemistry, 53(24), 8441–8460.

  • Hutzler, J. M., et al. (2013). "Strategies for a Comprehensive Understanding of Metabolism by Aldehyde Oxidase." Expert Opinion on Drug Metabolism & Toxicology, 9(2), 153-168.

  • Dalvie, D., et al. (2012). "Species-Specific Involvement of Aldehyde Oxidase and Xanthine Oxidase in the Metabolism of Pyrimidines." Drug Metabolism and Disposition, 40(8), 1511-1520.

Sources

A Senior Application Scientist's Guide to Validating the Mechanism of Action of Novel Kinase Inhibitors Derived from 5-Bromo-2-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

The 5-bromo-2-methylpyrimidin-4-amine scaffold represents a privileged structure in medicinal chemistry, serving as a critical building block for a multitude of potent and selective kinase inhibitors.[1][2] Kinases are a major class of drug targets in oncology and immunology, playing a central role in cellular signaling pathways that govern cell growth, differentiation, and survival.[3] Dysregulation of kinase activity is a hallmark of many diseases, making the development of targeted inhibitors a cornerstone of modern drug discovery.

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of novel analogs derived from this promising scaffold. We will move beyond simple checklists, delving into the causality behind experimental choices to build a self-validating, authoritative case for a compound's intended biological activity. For the purpose of this guide, we will focus on a hypothetical series of analogs designed to target "Kinase X," a critical serine/threonine kinase implicated in a specific cancer phenotype.

Part 1: Foundational Evidence — Confirming Direct Target Engagement

The initial and most critical step in MoA validation is to unequivocally demonstrate that your analog physically interacts with its intended target, Kinase X. Without this direct binding evidence, all subsequent cellular data remains correlational. We will employ two orthogonal, label-free biophysical techniques to build a robust binding profile.

Methodology 1: Isothermal Titration Calorimetry (ITC) — The Gold Standard for Binding Thermodynamics

Expertise & Experience: ITC stands as a premier method because it directly measures the heat released or absorbed during a binding event.[4][5] This allows for the simultaneous determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic drivers of the interaction—enthalpy (ΔH) and entropy (ΔS)—in a single experiment.[6] This level of detail provides deep mechanistic insight into how the analog recognizes its target.

Experimental Protocol: Isothermal Titration Calorimetry

  • Sample Preparation:

    • Dialyze purified, recombinant Kinase X (typically 10-50 µM) and the analog (typically 100-500 µM) extensively against the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP). This is critical to minimize heats of dilution that can mask the true binding signal.[6]

    • Degas both solutions immediately prior to the experiment to prevent air bubbles from interfering with the measurement.

  • Instrument Setup:

    • Equilibrate the ITC instrument (e.g., a MicroCal ITC200) to the desired temperature, typically 25°C.

    • Load the Kinase X solution into the sample cell and the analog solution into the injection syringe.[4]

  • Titration:

    • Perform a series of small, sequential injections (e.g., 1-2 µL) of the analog into the Kinase X solution.

    • The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which is proportional to the heat of interaction.[7]

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection.

    • Fit the resulting binding isotherm (heat vs. molar ratio) to a suitable binding model (e.g., one-site binding) to extract KD, n, and ΔH.

Methodology 2: Surface Plasmon Resonance (SPR) — Unveiling Binding Kinetics

Expertise & Experience: While ITC provides thermodynamic endpoints, SPR offers a real-time view of the binding event, allowing for the determination of both the association rate constant (kon) and the dissociation rate constant (koff).[8][9] The ratio of these rates (koff/kon) provides the KD. Understanding the kinetics is crucial; a compound with a slow koff (long residence time) may exhibit more durable pharmacological effects in vivo, even if its KD is comparable to a compound with faster kinetics.

Experimental Protocol: Surface Plasmon Resonance

  • Chip Preparation:

    • Immobilize purified Kinase X onto a sensor chip (e.g., a CM5 chip) via amine coupling. Aim for a low-to-moderate surface density to avoid mass transport limitations.

  • Binding Analysis:

    • Flow a running buffer (e.g., HBS-EP+) over the sensor surface to establish a stable baseline.

    • Inject a series of increasing concentrations of the analog (the "analyte") over the chip surface for a defined period (association phase).

    • Switch back to the running buffer and monitor the signal decay (dissociation phase).[10]

  • Data Analysis:

    • The SPR instrument detects changes in the refractive index at the chip surface, which is proportional to the mass of analyte bound.[8][11]

    • Globally fit the resulting sensorgrams (response units vs. time) to a kinetic model (e.g., 1:1 Langmuir binding) to determine kon and koff.

Data Presentation: Comparative Binding Profiles of Kinase X Inhibitor Analogs
AnalogITC KD (nM)SPR KD (nM)SPR kon (10⁵ M⁻¹s⁻¹)SPR koff (10⁻³ s⁻¹)
Analog A 1501652.13.5
Analog B 25225.51.2
Analog C 31281.10.3

Trustworthiness: The strong concordance between the KD values obtained from two distinct biophysical methods provides high confidence in the binding data. Analog C, despite having a slightly weaker affinity than Analog B, exhibits a significantly slower dissociation rate (koff), suggesting a longer target residence time which could be advantageous for in vivo efficacy.

Part 2: Cellular Validation — From Binding to Biological Function

Demonstrating direct binding is the first step. Next, we must prove that this binding event translates into functional inhibition of Kinase X within its native cellular environment.

Methodology 1: In Vitro Kinase Assay — Quantifying Potency

Expertise & Experience: An in vitro enzymatic assay is the most direct way to measure the functional consequence of binding. Using a purified enzyme system allows for the precise determination of the inhibitor's potency (IC₅₀) without the complexities of cellular uptake, efflux, or metabolism. The ADP-Glo™ Kinase Assay is a robust, luminescence-based platform suitable for this purpose.[12][13]

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reaction Setup:

    • In a 384-well plate, serially dilute the inhibitor analogs.

    • Add purified Kinase X, its specific peptide substrate, and ATP to initiate the kinase reaction.[14]

    • Incubate for a defined period (e.g., 1 hour) at 30°C.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[15][16]

    • Add Kinase Detection Reagent, which converts the ADP generated by Kinase X into ATP.[16]

    • This newly synthesized ATP is then used by a luciferase to generate a luminescent signal, which is directly proportional to Kinase X activity.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Methodology 2: Cellular Thermal Shift Assay (CETSA®) — Confirming Target Engagement in Intact Cells

Expertise & Experience: CETSA® is a powerful technique that measures the thermal stabilization of a target protein upon ligand binding in its native cellular context.[17][18] The principle is simple: a protein bound to a ligand is typically more resistant to heat-induced denaturation.[19] Observing a dose-dependent thermal shift provides compelling evidence that the analog engages Kinase X inside the cell.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment:

    • Treat intact cancer cells with either vehicle (DMSO) or varying concentrations of the inhibitor analog for 1-2 hours.[20]

  • Thermal Challenge:

    • Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling.[20]

  • Lysis and Fractionation:

    • Lyse the cells (e.g., via freeze-thaw cycles).

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated (denatured) protein by centrifugation.[17]

  • Detection:

    • Analyze the amount of soluble Kinase X remaining at each temperature by Western blot or another quantitative protein detection method.

  • Data Analysis:

    • Plot the percentage of soluble Kinase X versus temperature to generate melting curves. The temperature at which 50% of the protein is denatured is the Tm. A positive shift in Tm in the presence of the analog indicates target engagement.

Methodology 3: Western Blot — Probing Downstream Pathway Modulation

Expertise & Experience: The ultimate proof of a specific MoA is demonstrating that target inhibition leads to the expected modulation of downstream signaling. If Kinase X is known to phosphorylate "Substrate Y," then a potent and specific inhibitor of Kinase X should reduce the levels of phospho-Substrate Y (p-Y) in a dose-dependent manner, without affecting the total amount of Substrate Y or Kinase X.

Experimental Protocol: Western Blot for Phospho-Protein Analysis

  • Cell Treatment & Lysis:

    • Treat cells with a dose-response of the inhibitor analog for an appropriate time.

    • Lyse the cells in a buffer containing protease and, crucially, phosphatase inhibitors to preserve the phosphorylation state of proteins.[21]

  • Protein Quantification & SDS-PAGE:

    • Determine the protein concentration of each lysate to ensure equal loading.

    • Denature the samples and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[22]

  • Transfer and Blocking:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a protein-rich solution (e.g., 5% BSA in TBST) to prevent non-specific antibody binding. Avoid using milk for phospho-protein detection as it contains casein, a phosphoprotein that can increase background.[21]

  • Antibody Incubation & Detection:

    • Incubate the membrane overnight at 4°C with primary antibodies specific for p-Y, total Substrate Y, total Kinase X, and a loading control (e.g., GAPDH).

    • Wash the membrane and incubate with the appropriate species-specific secondary antibodies conjugated to an enzyme (like HRP) or a fluorophore.

    • Detect the signal using an appropriate substrate (e.g., ECL for HRP) and an imaging system.[23]

Data Presentation: Comparative Cellular Activity of Kinase X Inhibitor Analogs
AnalogKinase X IC₅₀ (nM)CETSA® ΔTm at 1 µM (°C)p-Y Inhibition EC₅₀ (nM)
Analog A 210+0.8>1000
Analog B 35+4.285
Analog C 42+5.598

Trustworthiness: The data shows a clear structure-activity relationship (SAR). Analogs B and C, which demonstrated potent binding and enzymatic inhibition, also show significant target engagement in cells (CETSA® shift) and effectively block the downstream signaling pathway at concentrations consistent with their enzymatic potency. Analog A is clearly a weaker compound across all assays.

G cluster_biophysical Part 1: Biophysical Validation cluster_cellular Part 2: Cellular Validation ITC Isothermal Titration Calorimetry (ITC) SPR Surface Plasmon Resonance (SPR) EnzymeAssay In Vitro Kinase Assay (IC₅₀) ITC->EnzymeAssay Confirms Binding Informs Potency Testing SPR->EnzymeAssay Provides Kinetic Context CETSA Cellular Thermal Shift Assay (CETSA®) EnzymeAssay->CETSA Potency Guides Cellular Dosing WB Western Blot (p-Y Inhibition) CETSA->WB Confirms Target Engagement Justifies Pathway Analysis

Part 3: Ensuring Specificity — The Hallmark of a Targeted Agent

A potent inhibitor is of little therapeutic value if it promiscuously hits numerous other targets, leading to off-target toxicity. Validating the selectivity of an analog is a crucial step in de-risking its development.

Methodology 1: Kinome Profiling — Assessing Selectivity

Expertise & Experience: The most comprehensive way to assess kinase selectivity is to screen the analog against a large panel of purified kinases.[24] Commercial services (e.g., Reaction Biology, Promega, Eurofins DiscoverX) offer panels that cover a significant portion of the human kinome, providing a broad view of a compound's selectivity profile.[24][25]

Experimental Protocol: Kinome Profiling

  • Compound Submission:

    • Submit the analog to a commercial vendor that provides kinome profiling services.

  • Screening:

    • The vendor will typically perform a binding assay (e.g., KiNativ) or an enzymatic activity assay at a fixed concentration of the analog (e.g., 1 µM) against their kinase panel.

  • Data Analysis:

    • The results are usually provided as percent inhibition for each kinase. Strong off-target hits (>50-75% inhibition) should be followed up with full IC₅₀ determinations to confirm their potency.

    • Selectivity can be quantified using metrics like the S-score, which represents the number of off-target kinases inhibited above a certain threshold at a given concentration. A lower S-score indicates higher selectivity.

Methodology 2: Genetic Validation — The Definitive On-Target Test

Expertise & Experience: The most rigorous method to prove that a compound's cellular phenotype is due to the inhibition of a specific target is through genetic validation.[26] One powerful approach is to generate a "resistant mutant" of Kinase X. If the compound's effect (e.g., inhibition of cell proliferation) is truly on-target, cells expressing a mutant version of Kinase X that no longer binds the drug should become resistant to the compound's effects.[26][27]

Experimental Protocol: Resistant Mutant Validation

  • Generate Resistant Mutant:

    • Using structural data or random mutagenesis, identify a mutation in the ATP-binding pocket of Kinase X that is predicted to disrupt inhibitor binding without abolishing kinase activity. A common site is the "gatekeeper" residue.

    • Use CRISPR/Cas9 or another gene-editing tool to create a cell line where the endogenous Kinase X is replaced with the resistant mutant version.[28]

  • Phenotypic Assay:

    • Treat the wild-type (WT) cells and the resistant mutant (MUT) cells with a dose-response of the inhibitor analog.

    • Measure a relevant cellular phenotype, such as cell viability or apoptosis, after 72 hours.

  • Data Analysis:

    • Compare the dose-response curves. A significant rightward shift in the EC₅₀ for the MUT cells compared to the WT cells provides definitive evidence that the compound's primary mechanism of action is through the inhibition of Kinase X.

Data Presentation: Selectivity and On-Target Validation of Lead Analogs
AnalogKinome Selectivity (S-Score at 1 µM)Cell Viability EC₅₀ (WT cells, nM)Cell Viability EC₅₀ (Kinase X Mutant, nM)
Analog B 12110>10,000
Analog C 351301,500

Trustworthiness: Analog B demonstrates superior selectivity with a lower S-score. Critically, the massive (>90-fold) shift in EC₅₀ in the resistant mutant cell line provides unequivocal genetic proof that the anti-proliferative activity of Analog B is mediated through its intended target, Kinase X. Analog C, while potent, is less selective and shows a less dramatic shift, suggesting its cellular effects may be partially due to off-target activities.

G AnalogB Analog B KinaseX KinaseX AnalogB->KinaseX Inhibits

Conclusion and Forward Look

Through this multi-tiered validation strategy, we have built a robust and self-validating case for the mechanism of action of our lead candidate, Analog B . We have demonstrated that it:

  • Binds directly and potently to Kinase X with favorable kinetics.

  • Functionally inhibits the enzymatic activity of Kinase X.

  • Engages Kinase X inside cells , leading to the inhibition of its downstream signaling pathway .

  • Exhibits a high degree of selectivity across the kinome.

  • Its anti-proliferative effect is definitively mediated by the inhibition of Kinase X , as proven by genetic validation.

This rigorous, evidence-based approach provides the necessary confidence to advance Analog B into further preclinical development, including pharmacokinetic studies, in vivo efficacy models, and safety toxicology. The principles and methodologies outlined in this guide serve as a blueprint for any research program aiming to validate the mechanism of action of novel kinase inhibitors with the highest degree of scientific integrity.

References

  • Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. (2023).
  • Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. (n.d.). Ministry of Health and Prevention, UAE.
  • Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. (2010). PubMed.
  • Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions, Harvard Medical School.
  • Isothermal Titr
  • Isothermal Titration Calorimetry (ITC) – iTC200. (n.d.).
  • Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. (2017).
  • Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. (2013). Bio-Rad.
  • Kinetic studies of small molecule interactions with protein kinases using biosensor technology. (2004). PubMed.
  • The Importance of Binding Kinetics in Drug Discovery. (2019). Nicoya Lifesciences.
  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids. (2023). MDPI.
  • ADP-Glo™ Kinase Assay Protocol. (n.d.). Promega.
  • Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH.
  • In vitro ADP-Glo kinase assay. (2024). Bio-protocol.
  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.net.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2021).
  • Western blot for phosphoryl
  • Pan/Phospho Analysis for Western Blot Normaliz
  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. (n.d.). Bio-Techne.
  • Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology.
  • Kinase Selectivity Profiling Services. (n.d.). Promega.
  • A Method for Screening and Validation of Resistant Mutations Against Kinase Inhibitors. (2014). Journal of Visualized Experiments.
  • Discovering new biology with drug-resistance alleles. (2021).
  • Mastering the Fight Against Drug Resistance: How to Choose and Use the Right Models. (2025). Crown Bioscience.

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Safety Operating Guide

Personal protective equipment for handling 5-Bromo-2-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

5-Bromo-2-methylpyrimidin-4-amine (CAS: 13093-13-5) is a halogenated heteroaromatic amine frequently employed as a pharmacophore in kinase inhibitor development. While often categorized generically, its specific structural features—a lipophilic bromine substituent and a reactive amine—dictate a specialized safety protocol.

Critical Hazard Alert: The primary operational risk is H318 (Causes Serious Eye Damage) .[1] Unlike simple irritants, this compound can cause irreversible corneal opacity upon contact. Standard safety glasses are insufficient for open-powder handling; tight-fitting chemical goggles are mandatory.

Risk Assessment & Mechanistic Insight

To protect yourself, you must understand the "Why" behind the hazard.

  • Lipophilicity & Dermal Penetration: The 5-bromo substituent significantly increases the lipophilicity (LogP) of the pyrimidine ring compared to its non-halogenated counterparts. This facilitates faster permeation through the stratum corneum of the skin, making dermal exposure a systemic risk, not just a local irritant.

  • Alkaline Corrosivity: The 4-amine group provides a basic center. Upon contact with moisture (sweat, mucous membranes), it generates a localized alkaline environment, leading to saponification of membrane lipids—this is the mechanism behind the H318 and H315 (Skin Irritation) classifications.

  • Dust Inhalation: As a solid powder, the particle size distribution often allows for aerosolization. Inhalation triggers H335 (Respiratory Irritation), causing inflammation of the upper respiratory tract.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. Use this matrix to select equipment specifically resistant to halogenated aromatic amines.

PPE CategoryStandard RequirementTechnical Specification & Rationale
Ocular Chemical Goggles Requirement: Tight-fitting, indirect vent goggles (ANSI Z87.1+ or EN 166).Why: Safety glasses allow dust entry from the side.[2] Due to H318 risk, zero eye contact is the tolerance limit.
Dermal (Hand) Double Nitrile Inner Layer: 4 mil (0.10 mm) Nitrile (inspection white).Outer Layer: 5-8 mil (0.12-0.20 mm) Nitrile (extended cuff).Why: Halogenated heterocycles can permeate thin latex. Double gloving provides a breakthrough time buffer >480 mins.
Respiratory Engineering Control Primary: Certified Chemical Fume Hood.Secondary (if hood unavailable): N95 or P100 particulate respirator.Why: Prevents inhalation of alkaline dust during weighing.
Body Lab Coat + Apron Requirement: 100% Cotton or Nomex lab coat. Use a disposable Tyvek® apron for scale-up (>5g).Why: Synthetic blends can melt if a solvent fire occurs; Tyvek protects against dust accumulation on personal clothing.

Operational Protocols

Protocol A: Weighing & Transfer (High Risk Phase)

The highest risk of exposure occurs when the solid is static-charged and mobile.

  • Preparation:

    • Place a disposable balance draft shield or anti-static gun inside the fume hood.

    • Don double nitrile gloves and chemical goggles.

  • Transfer:

    • Do not use a metal spatula if strong acids are present in the hood (incompatibility). Use a PTFE or porcelain spatula.

    • Weigh directly into a tared vial with a screw cap. Avoid weighing paper, which retains residue.

  • Decontamination:

    • Wipe the balance area with a tissue dampened in Ethanol (solubility is higher in alcohols than water).

    • Dispose of the tissue immediately into solid hazardous waste.

Protocol B: Reaction Setup

Once in solution, the risk shifts from inhalation to splash/absorption.

  • Solvent Selection:

    • This compound is soluble in DMSO and DMF. Note that DMSO enhances skin permeability , acting as a vehicle that carries the toxicant directly into the bloodstream.

    • Crucial Step: When handling DMSO solutions of this compound, change outer gloves every 30 minutes.

  • Temperature Control:

    • If heating >50°C, ensure the condenser is active before addition. Halogenated vapors are potent respiratory irritants.[3]

Emergency Response Logic

Visual Workflow: Spill Response

SpillResponse Start Spill Detected Assess Assess State: Solid or Solution? Start->Assess Solid Solid Powder Assess->Solid Liquid Solution (DMSO/DMF) Assess->Liquid ActionSolid 1. Cover with wet paper towel (prevents dust) 2. Scoop into bag Solid->ActionSolid ActionLiquid 1. Absorb with Vermiculite 2. Do NOT use water initially (spreads organic spill) Liquid->ActionLiquid Decon Wipe area with Ethanol, then Soap & Water ActionSolid->Decon ActionLiquid->Decon Disposal Seal in HazWaste Container Label: 'Halogenated Organic' Decon->Disposal

Figure 1: Decision logic for containing spills of 5-Bromo-2-methylpyrimidin-4-amine based on physical state.

First Aid Measures
  • Eye Contact: Immediate irrigation is critical. Flush for 15 minutes minimum . The alkaline nature requires prolonged flushing to normalize pH.

  • Skin Contact: Wash with soap and water.[4][5] Do not use alcohol for skin cleaning; it dilates pores and increases absorption.

Waste Management

Disposal must adhere to "Halogenated Organic" protocols to prevent the formation of toxic byproducts during incineration.

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into the Solid Hazardous Waste bin.

  • Liquid Waste: Solutions must be segregated into Halogenated Organic Waste streams. Do not mix with acidic waste streams (risk of exotherm or precipitation).

  • Container Rinsing: Triple rinse empty reagent bottles with Ethanol before defacing the label and discarding glass.

References

  • PubChem. (n.d.). 5-Bromo-4-methylpyrimidin-2-amine Compound Summary (CID 18616196).[1] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: 5-bromo-2-methylpyrimidin-4-amine. Retrieved October 26, 2023, from [Link]

Sources

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